(2-Phenyl-1,3-thiazol-4-yl)methylamine
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCMLGAPHZRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353055 | |
| Record name | (2-phenyl-1,3-thiazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-03-8 | |
| Record name | (2-phenyl-1,3-thiazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (2-Phenyl-1,3-thiazol-4-yl)methylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-thiazol-4-yl)methylamine is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 2-position and a methylamine group at the 4-position. This unique structural arrangement makes it a valuable building block and key intermediate in medicinal chemistry and pharmaceutical research.[1] Its potential biological activities, including antimicrobial, antioxidant, and anticancer properties, have positioned it as a compound of interest for developing novel therapeutic agents and constructing diverse chemical libraries for high-throughput screening.[1] This document provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its significance in scientific research.
Chemical Structure and Identification
The fundamental structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, which is attached to a phenyl ring and a side chain containing a primary amine.
Caption: Core structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2-Phenyl-1,3-thiazol-4-yl)methanamine |
| CAS Number | 165736-03-8[1][2] |
| Molecular Formula | C₁₀H₁₀N₂S[1][2] |
| Molecular Weight | 190.26 g/mol [1][2] |
| Synonyms | 4-(Aminomethyl)-2-phenyl-1,3-thiazole; (2-Phenylthiazol-4-yl)methylamine[1][2] |
| InChI | InChI=1/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2[1] |
Physicochemical and Safety Data
A summary of the known physical, chemical, and safety properties is provided below. Note that some values are predicted based on computational models.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 118-122 °C (at 0.01 mmHg)[1][2] |
| Flash Point | 167.4 °C[1] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 7.51 ± 0.29[2] |
Table 3: Safety and Hazard Information
| Category | Information |
|---|---|
| GHS Signal Word | Danger[2] |
| Hazard Codes | C (Corrosive), Xi (Irritant)[1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2] |
| Risk Statements | R34: Causes burns; R36/37/38: Irritating to eyes, respiratory system and skin[1][2] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection; S45: In case of accident or if you feel unwell, seek medical advice immediately[1][2] |
Synthesis and Reactivity
While specific experimental protocols for this compound are not widely published, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For this target molecule, thiobenzamide and a protected 3-halo-1-aminopropanone derivative would be suitable starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
The amine functional group makes the molecule a versatile intermediate for further derivatization, enabling the synthesis of a wide range of more complex structures for pharmaceutical screening.[1]
Experimental Protocols
The following is a representative, generalized protocol for the proposed synthesis of this compound via the Hantzsch synthesis pathway.
Disclaimer: This protocol is illustrative and based on standard organic chemistry principles. It has not been adapted from a specific cited publication for this exact molecule and must be optimized under controlled laboratory conditions by qualified personnel.
Objective: To synthesize this compound.
Materials:
-
Thiobenzamide
-
1,3-Dichloroacetone
-
Sodium azide (NaN₃)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Methodology:
-
Synthesis of 1-azido-3-chloropropan-2-one (Intermediate 1):
-
In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (1.1 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup by partitioning between water and a nonpolar organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the crude azido-ketone intermediate. Use with caution as low molecular weight organic azides can be explosive.
-
-
Synthesis of 4-(azidomethyl)-2-phenyl-1,3-thiazole (Intermediate 2):
-
Dissolve thiobenzamide (1.0 eq) and the crude 1-azido-3-chloropropan-2-one (1.0 eq) in a polar protic solvent like ethanol.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to obtain the pure azidomethyl-thiazole intermediate.
-
-
Synthesis of this compound (Final Product):
-
Dissolve the purified 4-(azidomethyl)-2-phenyl-1,3-thiazole (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the azide intermediate.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be performed if necessary.
-
Biological and Pharmaceutical Relevance
This compound is a key precursor in drug discovery due to the established biological significance of the thiazole scaffold.[3][4] Its primary value lies in its utility as a building block for creating novel therapeutic agents.
Caption: Logical relationships of the core structure to its applications.
-
Antimicrobial Research: The compound is utilized as an antimicrobial agent, with its structure enabling the inhibition of various microorganisms, offering potential solutions against antibiotic resistance.[1]
-
Anticancer Research: It is explored for its potential anti-cancer properties, where it may contribute to the development of new therapies by targeting mechanisms involved in tumor progression.[1]
-
Antioxidant Formulations: Its ability to scavenge free radicals makes it a valuable component in formulations designed to combat oxidative stress.[1]
-
Drug Discovery: As a versatile intermediate, it is used to generate diverse chemical libraries, which are essential for high-throughput screening to identify new lead compounds with therapeutic potential.[1]
Conclusion
This compound is a chemically significant molecule with a stable and reactive scaffold. Its established role as a synthetic intermediate and its potential bioactivities make it a compound of high interest for researchers in medicinal chemistry, drug discovery, and materials science. The availability of a plausible synthetic route and its versatile functional groups ensure its continued application in the pursuit of novel and effective therapeutic agents.
References
An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS Number: 165736-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Phenyl-1,3-thiazol-4-yl)methylamine, designated by CAS number 165736-03-8, is a heterocyclic amine featuring a core structure of a phenyl-substituted thiazole ring. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its versatile biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its synthesis, potential therapeutic applications, and underlying mechanisms of action. The information is curated to support researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is an organic compound with a molecular formula of C₁₀H₁₀N₂S and a molecular weight of 190.26 g/mol . The structure consists of a phenyl group at the 2-position of a 1,3-thiazole ring, with a methylamine substituent at the 4-position.
| Property | Value |
| CAS Number | 165736-03-8 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-(Aminomethyl)-2-phenyl-1,3-thiazole, C-(2-Phenyl-thiazol-4-yl)-methylamine, 2-Phenyl-4-thiazolemethanamine |
Synthesis of 2-Phenylthiazole Derivatives
For the synthesis of the title compound, a plausible synthetic route would involve the use of a protected aminomethyl α-haloketone derivative in a Hantzsch reaction with thiobenzamide, followed by a deprotection step.
General Experimental Protocol for Hantzsch Thiazole Synthesis:
A common procedure for the synthesis of 2,4-disubstituted thiazoles is as follows:
-
An equimolar mixture of a substituted thioamide (e.g., thiobenzamide) and an appropriate α-haloketone is dissolved in a suitable solvent, such as absolute ethanol.
-
The reaction mixture is heated under reflux for several hours (typically 4-5 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
-
The crude product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
Biological Activities and Potential Therapeutic Applications
The 2-phenylthiazole scaffold is associated with a broad range of biological activities, suggesting potential therapeutic applications for its derivatives, including this compound.
Antimicrobial Activity
Derivatives of 2-phenyl-1,3-thiazole have demonstrated notable antibacterial and antifungal properties. While specific data for the title compound is not available, related structures exhibit significant activity.
Table 1: Antimicrobial Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
| 4-(hydroxyphenyl)-2-phenyl-1,3-thiazole | S. aureus | 150-200 | [1] |
| 2-(hydroxyphenyl)-4-phenyl-1,3-thiazole | S. aureus | 125-150 | [1] |
| 2-(hydroxyphenyl)-4-phenyl-1,3-thiazole | E. coli | 125-150 | [1] |
| 2-(hydroxyphenyl)-4-phenyl-1,3-thiazole | A. niger | 125-150 | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antifungal Mechanism of Action: CYP51 Inhibition
A key mechanism of action for the antifungal activity of some 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-phenylthiazole derivatives against various cancer cell lines.
Table 2: Anticancer Activity of Selected 2-Phenylthiazole Derivatives
| Compound Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Spiro-1,3,4-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [2] |
| Spiro-1,3,4-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | ~25-50 | [3] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocol for MTT Assay for Cytotoxicity:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity
The antioxidant potential of thiazole derivatives, particularly those containing phenolic moieties, has been investigated. These compounds can scavenge free radicals, which are implicated in various disease pathologies.
Table 3: Antioxidant Activity of a Phenolic Thiazole Derivative
| Compound | Assay | IC₅₀ (μg/mL) | Reference |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol | DPPH | 63.11 | [4] |
IC₅₀: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl
Experimental Protocol for DPPH Radical Scavenging Assay:
-
A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Future Perspectives
This compound represents a promising chemical entity for further investigation in drug discovery. Its core structure is a proven pharmacophore with diverse biological activities. Future research should focus on:
-
Standardized Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound to ensure compound purity and consistency for biological testing.
-
Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, anticancer, and antioxidant activities to obtain quantitative data (MIC, IC₅₀ values) for the specific compound.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action for its various biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity for specific biological targets.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited in the public domain, the extensive research on related 2-phenylthiazole derivatives provides a strong rationale for its further investigation as a lead compound in drug development programs. This technical guide summarizes the current knowledge base and provides a framework for future research endeavors aimed at unlocking the full therapeutic potential of this promising molecule.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, a representative synthetic protocol, and explores the well-documented biological activities and associated signaling pathways of the broader 2-phenylthiazole class of molecules.
Core Compound Specifications
This compound is a substituted thiazole with a phenyl group at the 2-position and a methylamine group at the 4-position. Its core specifications are summarized in the table below.
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 165736-03-8 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
Synthesis Methodology
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole via Hantzsch Thiazole Synthesis
The initial step involves the reaction of thiobenzamide with a suitable α-haloketone, in this case, 1,3-dichloroacetone, to form the 2-phenyl-4-(chloromethyl)thiazole intermediate.
-
Reactants:
-
Thiobenzamide (1 equivalent)
-
1,3-Dichloroacetone (1.1 equivalents)
-
-
Solvent:
-
Ethanol or a similar polar solvent.
-
-
Procedure:
-
Dissolve thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 1,3-dichloroacetone to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(chloromethyl)-2-phenyl-1,3-thiazole.
-
Step 2: Amination of 4-(Chloromethyl)-2-phenyl-1,3-thiazole
The final step is a nucleophilic substitution reaction where the chloromethyl group is converted to the desired methylamine group.
-
Reactants:
-
4-(Chloromethyl)-2-phenyl-1,3-thiazole (1 equivalent)
-
Ammonia (in a suitable form, e.g., aqueous ammonia, or a solution in methanol) (large excess)
-
-
Solvent:
-
A polar solvent such as ethanol or methanol.
-
-
Procedure:
-
Dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole in ethanol in a sealed reaction vessel.
-
Add a large excess of the ammonia solution.
-
Heat the mixture and stir for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to afford pure this compound.
-
Biological Activity and Signaling Pathways
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited, the broader class of 2-phenylthiazole compounds has been extensively studied, revealing significant potential as anticancer and antifungal agents.[1]
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many 2-phenylthiazole derivatives have demonstrated potent anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[1] One of the most critical pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1] Inhibition of this pathway by 2-phenylthiazole compounds can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Antifungal Activity: Inhibition of CYP51
Certain 2-phenylthiazole derivatives have been identified as potent antifungal agents. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterols and ultimately compromising the integrity of the fungal cell membrane.
Data Summary
The following table summarizes the key data related to this compound and the general class of 2-phenylthiazoles.
| Data Point | Description |
| Molecular Weight | 190.27 g/mol |
| Chemical Formula | C₁₀H₁₀N₂S |
| Key Synthetic Method | Hantzsch Thiazole Synthesis followed by amination |
| Primary Anticancer Target Pathway | PI3K/Akt/mTOR |
| Primary Antifungal Target | Lanosterol 14α-demethylase (CYP51) |
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. The 2-phenylthiazole core is a versatile scaffold for the development of novel anticancer and antifungal agents. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development. The synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers in this field.
References
(2-Phenyl-1,3-thiazol-4-yl)methylamine: An In-Depth Technical Guide on its Core Mechanism of Action
DISCLAIMER: This document provides a comprehensive overview of the potential mechanisms of action for (2-Phenyl-1,3-thiazol-4-yl)methylamine. Due to limited direct research on this specific molecule, the information presented is largely based on studies of structurally related 2-phenylthiazole derivatives. The mechanisms described herein should be considered potential or proposed for the target compound and are intended to guide further research.
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] As a member of this class, this compound holds significant promise for therapeutic applications. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound, drawing upon the extensive research conducted on its analogs. The primary audiences for this document are researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and guide future investigations into this class of molecules.
The diverse biological activities associated with 2-phenylthiazole derivatives, including anticancer, antifungal, antimicrobial, and anticonvulsant effects, suggest that these compounds can interact with multiple molecular targets.[2][3][4][5] This guide will delve into the most prominently reported mechanisms, providing quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Potential Mechanisms of Action
The biological activity of this compound and its derivatives can be broadly categorized into four main areas: anticancer, antifungal, antimicrobial, and anticonvulsant activities. Each of these is associated with distinct molecular mechanisms.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of 2-phenylthiazole derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that are dysregulated in cancer.
Several studies have identified protein kinases as key targets for 2-phenylthiazole derivatives. These enzymes play a crucial role in cell cycle progression, proliferation, and survival.
-
Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[9] Inhibition of these kinases leads to defects in mitosis, resulting in polyploidy and ultimately cell death.[9]
-
p38 MAP Kinase Inhibition: Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory response and cellular stress.[10] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[10]
-
KDR Kinase Inhibition: N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent and selective inhibitors of KDR (VEGFR-2) kinase, a key regulator of angiogenesis.[11]
Some phthalimide derivatives incorporating a 1,3-thiazole moiety have been shown to induce apoptosis in cancer cells.[8] This programmed cell death is a crucial mechanism for eliminating cancerous cells.
Recent studies have proposed that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects through the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[12]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various cancer cell lines | Potent cytotoxic agents | [9] |
| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 (Breast) | 0.2 | [8] |
| 1,3-Thiazole incorporated phthalimide derivatives | MDA-MB-468 (Breast) | 0.6 | [8] |
| 1,3-Thiazole incorporated phthalimide derivatives | PC-12 (Pheochromocytoma) | 0.43 | [8] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | HT-29 (Colon) | 33.67 | [13] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | PC-3 (Prostate) | 64.46 | [13] |
| Imidazo[2,1-b]thiazole derivatives | MDA-MB-231 (Breast) | 1.4 | [5] |
| Imidazo[2,1-b]thiazole derivatives | HepG2 (Liver) | 22.6 | [5] |
Antifungal Activity
The antifungal properties of 2-phenylthiazole derivatives are well-documented, with a clearly defined mechanism of action for many compounds in this class.[3][14][15]
The primary mechanism of antifungal action for many azole and thiazole-containing compounds is the inhibition of lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[3]
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2-phenylthiazole CYP51 inhibitors | Candida albicans | 1-16 | [3] |
| (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives | Candida parapsilosis | 1.23 | [15] |
Antimicrobial Activity
The antimicrobial activity of 2-phenylthiazole derivatives is attributed to several mechanisms that disrupt essential bacterial processes.
Some phenylthiazole pyrimidindiamine derivatives exhibit potent antibacterial activity by disrupting the bacterial cell membrane or inhibiting cell wall synthesis.[1] This mechanism is particularly effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][16]
Derivatives of 2-phenylthiazole have been identified as inhibitors of Sortase A (SrtA), a bacterial enzyme responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria.[17] Inhibition of SrtA can reduce bacterial virulence and adhesion.[17]
The lipophilicity of some 2-amino-4-phenylthiazole derivatives is thought to contribute to their antimicrobial activity by enhancing their permeability into bacterial and fungal cells.[2]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-phenylthiazole SrtA inhibitors | S. aureus | 16 | [17] |
Anticonvulsant Activity
Certain 2-phenylthiazole derivatives have demonstrated anticonvulsant properties, suggesting their potential as central nervous system (CNS) active agents.
The anticonvulsant effects of these compounds are likely mediated through the modulation of ion channels. While the exact targets are not fully elucidated for all derivatives, some evidence points towards:
-
Nicotinic Acetylcholine Receptors: Computational studies of some benzothiazole derivatives with anticonvulsant activity have shown potential interactions with nicotinic acetylcholine ion-gated receptors.[18][19]
-
Zinc-Activated Channel (ZAC) Antagonism: A study on N-(thiazol-2-yl)-benzamide analogs, which share structural similarities with the 2-phenylthiazole class, identified them as the first selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanisms of action of 2-phenylthiazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is suitable for determining the IC50 values of compounds against kinases such as Aurora Kinase or p38 MAP Kinase.
-
Materials:
-
Purified recombinant kinase (e.g., Aurora A, p38α)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
To the wells of a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate mixture to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol, based on the broth microdilution method, is used to determine the antifungal susceptibility of a compound.
-
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium.
-
Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.
-
In Vivo Anticonvulsant Maximal Electroshock (MES) Test
This is a standard preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.
-
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound formulated for intraperitoneal (i.p.) administration
-
Vehicle control
-
Electroshock apparatus with corneal electrodes
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The primary endpoint is the protection against tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals).
-
Visualizations
Signaling Pathways
Caption: Proposed inhibition of the p38 MAP Kinase signaling pathway.
Caption: Proposed inhibition of Aurora Kinase signaling leading to apoptosis.
Experimental Workflows
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound, as a representative of the 2-phenylthiazole class of compounds, exhibits significant therapeutic potential across a range of applications, including oncology, infectious diseases, and neurology. While direct experimental data on this specific molecule is limited, the extensive research on its analogs provides a strong foundation for understanding its potential mechanisms of action. These mechanisms are diverse and include the inhibition of key enzymes such as protein kinases and CYP51, the disruption of microbial cell integrity, and the modulation of ion channels.
The quantitative data and experimental protocols presented in this guide offer a framework for future research aimed at elucidating the precise molecular targets and signaling pathways of this compound. Further investigation, including head-to-head comparative studies with its more extensively characterized derivatives, will be crucial in fully defining its pharmacological profile and advancing its potential clinical applications. The versatility of the 2-phenylthiazole scaffold suggests that with further optimization, this compound and its future analogs could lead to the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole orange as the fluorescent intercalator in a high resolution fid assay for determining DNA binding affinity and sequence selectivity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. researchgate.net [researchgate.net]
(2-Phenyl-1,3-thiazol-4-yl)methylamine and its Analogs: A Technical Guide to Biological Activity
Disclaimer: This document provides a comprehensive overview of the biological activities associated with the 2-phenyl-1,3-thiazole scaffold. Direct experimental data for "(2-Phenyl-1,3-thiazol-4-yl)methylamine" is limited in publicly available scientific literature. Therefore, this guide focuses on the activities of structurally related 2-phenylthiazole and aminothiazole derivatives to provide insights into its potential biological profile for researchers, scientists, and drug development professionals.
Executive Summary
The 2-phenyl-1,3-thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this structure have been extensively investigated and have shown significant potential as antifungal, anticancer, and anticonvulsant agents. This technical guide summarizes the key biological activities, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Key Biological Activities
The primary biological activities reported for 2-phenylthiazole derivatives include:
-
Antifungal Activity: Primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5][6] Disruption of this pathway leads to a fungistatic or fungicidal effect.[7][8]
-
Anticancer Activity: These compounds exhibit cytotoxicity against various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[9][10][11][12][13][14][15][16][17]
-
Anticonvulsant Activity: Certain 2-phenylthiazole analogs have demonstrated protective effects in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[18][19][20][21][22]
-
Antimicrobial Activity: Beyond fungi, some derivatives have shown inhibitory activity against various bacterial strains.[23][24][25]
Quantitative Data Summary
The following tables summarize the biological activity of representative 2-phenylthiazole derivatives from various studies.
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans | 7.81 | [26] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans | 3.9 | [26] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) | Candida albicans SC5314 | 0.0625 | [7][8] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) | Various pathogenic fungi | 0.0625 - 4 | [7][8] |
| 2-hydrazinyl-thiazole derivative (7a) | Candida albicans | 3.9 | [4] |
| 2-hydrazinyl-thiazole derivative (7b) | Candida albicans | 3.9 | [4] |
| 2-hydrazinyl-thiazole derivative (7c) | Candida albicans | 3.9 | [4] |
| Fluconazole (Reference) | Candida albicans | 15.62 | [4][26] |
Anticancer Activity
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 | Target/Pathway | Reference |
| Phenylthiazolyl-7-azaindole derivative | ~60 human cancer cell lines | µM to nM range | CDK1 | [27] |
| Thiazole derivative (18) | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 µM | PI3K/Akt/mTOR | [9] |
| Benzothiazole derivative (19) | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 µM | PI3K/mTORC1 | [9] |
| Thiazole-coumarin hybrid (6a) | MCF-7, HCT-116, HepG2 | Not specified | EGFR, PI3K/mTOR | [11] |
| Thiazole derivative (3b) | Leukemia HL-60(TB) | PI3Kα: 0.086 µM, mTOR: 0.221 µM | PI3Kα/mTOR | [10] |
| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 | 1.21 µM | VEGFR-2 | [14] |
| Thiazole carboxamide (51am) | MKN-45 | Not specified | c-Met | [28] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Mice are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a predetermined time, a supramaximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this component.
This test is a model for myoclonic and absence seizures.
-
Animal Model: Mice are typically used.
-
Compound Administration: The test compound is administered as in the MES test.
-
Induction of Seizure: A convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 8. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 12. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 20. japsonline.com [japsonline.com]
- 21. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 25. cbijournal.com [cbijournal.com]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 2-Phenylthiazole Derivatives: A Technical Guide
The 2-phenylthiazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant and varied biological activities. Its unique structural features, including aromaticity, planarity, and the capacity for diverse non-covalent interactions, establish it as an exemplary backbone for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, key biological activities, and mechanisms of action of 2-phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Synthetic Methodologies
The synthesis of 2-phenylthiazole derivatives is primarily achieved through two versatile and prominent methods: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.
-
Hantzsch Thiazole Synthesis : This classical and widely utilized method involves the cyclocondensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction proceeds via a condensation mechanism to form the thiazole ring. Its value lies in its simplicity and the accessibility of starting materials. Modifications to the α-haloketone and substitutions on the thiobenzamide enable the creation of a diverse library of 2-phenylthiazole derivatives.
-
Suzuki Cross-Coupling Reaction : The Suzuki coupling is a powerful technique for forming the carbon-carbon bond between a pre-existing thiazole ring and a phenyl group. This method is particularly useful for synthesizing derivatives where the phenyl group is introduced at a later stage, allowing for greater molecular diversity. For instance, a bromo-thiazole intermediate can be coupled with various phenylboronic acids to yield a range of 2-phenylthiazole compounds.
General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.
Key Biological Activities and Quantitative Data
2-Phenylthiazole derivatives have demonstrated a broad spectrum of pharmacological activities. Below are summaries of their key therapeutic applications, supported by quantitative data.
A primary mechanism of action for many antifungal 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to the accumulation of toxic sterols and compromises cell membrane integrity, ultimately causing fungal cell death.[1]
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| B9 | C. albicans | 1 | [1] |
| B9 | C. parapsilosis | 2 | [1] |
| B9 | C. glabrata | 4 | [1] |
| SZ-C14 | C. albicans | 1-16 | [1][2] |
| 10c | S. sclerotiorum | EC50 = 4.90 | [3] |
| 10c | B. cinerea | EC50 = 7.57 | [3] |
| 10c | R. cerealis | EC50 = 7.84 |[3] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
The 2-phenylthiazole scaffold is present in numerous compounds exhibiting significant anticancer properties. These derivatives have shown cytotoxicity against a variety of cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of key enzymes crucial for cancer progression.[1]
Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5b | HT29 (Colon) | 2.01 | [4] |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [5] |
| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [6] |
| 17d | MRSA | MIC = 0.0625 µg/mL | [7] |
| 17d | VISA | MIC = 0.0313 µg/mL |[7] |
IC50: Half maximal inhibitory concentration.
2-Phenylthiazole derivatives have also been investigated for their anti-inflammatory and antibacterial properties.[1] Anti-inflammatory effects can be mediated through the disruption of signaling pathways, such as the inhibition of myeloid differentiation primary response protein 88 (MyD88) homodimerization.[8] Antibacterial activity, particularly against Gram-positive bacteria, has been linked to the inhibition of enzymes like Sortase A (SrtA), which is vital for bacterial virulence.
Table 3: Anti-inflammatory and Antibacterial Activity
| Compound | Activity | Target/Organism | Metric (µg/mL) | Reference |
|---|---|---|---|---|
| 15d | Anti-inflammatory | MyD88 Inhibition | In vivo activity shown | [8] |
| 33f | Antibacterial | S. aureus | MIC = 16 |[7] |
Signaling Pathways and Mechanisms of Action
Visualizing the complex biological pathways affected by 2-phenylthiazole derivatives is crucial for understanding their therapeutic potential.
Antifungal Mechanism: CYP51 Inhibition
Azole antifungals, including 2-phenylthiazole derivatives, target the CYP51 enzyme in the ergosterol biosynthesis pathway. The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of CYP51.[6] This binding event blocks the demethylation of lanosterol, a critical step in ergosterol production. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to growth inhibition and cell death.[6]
Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.
Anti-inflammatory Mechanism: MyD88 Signaling Inhibition
MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response.[9] Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs recruit MyD88, leading to its homodimerization. This event initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately activating transcription factors like NF-κB and AP-1.[3][9] These factors then drive the expression of pro-inflammatory cytokines. Certain 2-phenylthiazole derivatives can prevent the formation of the MyD88 homodimer, thereby blocking the entire downstream inflammatory cascade.[8]
Inhibition of the TLR/MyD88 signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field.
Protocol 1: Synthesis via Hantzsch Thiazole Reaction
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.[10]
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware, magnetic stirrer, hot plate, Buchner funnel
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the collected solid on a watch glass at ambient temperature to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts using the broth microdilution method.[11]
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
Test compound (2-phenylthiazole derivative) and control drug (e.g., Fluconazole)
-
Sterile saline, DMSO (for dissolving compounds)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest final concentration to be tested.
-
Inoculum Preparation: Culture the yeast strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[11]
-
Plate Preparation: Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well plate. Add 200 µL of the working antifungal solution to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and continue this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 3: Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][12]
Materials:
-
Human cancer cell lines (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 2-phenylthiazole scaffold remains a highly versatile and valuable core in modern medicinal chemistry. Its synthetic accessibility through robust methods like the Hantzsch synthesis and Suzuki coupling allows for the generation of extensive compound libraries. These derivatives have consistently demonstrated potent and diverse biological activities, including antifungal, anticancer, and anti-inflammatory effects, by modulating key biological pathways. The continued exploration of structure-activity relationships, combined with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved 2-phenylthiazole-based therapeutic agents to address unmet medical needs.
References
- 1. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Sortase - Wikipedia [en.wikipedia.org]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry. Its versatile nature, arising from unique electronic properties and synthetic accessibility, has cemented its role in the development of a multitude of therapeutic agents. Found in both natural products like vitamin B1 (thiamine) and a vast number of synthetic drugs, the thiazole moiety is associated with an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the thiazole scaffold, detailing its synthesis, summarizing quantitative biological data, outlining key experimental protocols, and visualizing its interaction with crucial signaling pathways.
Synthesis of the Thiazole Core: The Hantzsch Reaction and Beyond
The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4] This classical reaction involves the condensation of an α-haloketone with a thioamide, providing a straightforward route to a diverse array of substituted thiazoles.[2][4] Over the years, numerous modifications have been developed to improve yields and expand the substrate scope.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard laboratory procedure for the synthesis of a fundamental thiazole derivative.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a round-bottom flask.[5]
-
Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heat the mixture to a gentle reflux with stirring for 30 minutes.[5]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir.[5]
-
Collect the resulting precipitate by vacuum filtration.[5]
-
Wash the solid with cold deionized water and air dry.[5]
-
The crude product can be purified further by recrystallization from ethanol.
A Spectrum of Biological Activities
The thiazole scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy across a wide range of therapeutic areas. The following sections provide quantitative data and experimental protocols for key biological activities.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[6][7][8][9] A notable mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[10][11][12]
Table 1: Anticancer Activity of Selected Thiazole Derivatives (IC₅₀ values)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| HepG2 (Liver) | 7.26 ± 0.44 | [9] | |
| 4d | MDA-MB-231 (Breast) | 1.21 | [11] |
| 7a | MCF-7 (Breast) | 4.75 | [13] |
| 8 | MCF-7 (Breast) | 3.36 | [13] |
| Compound V | HT-29 (Colon) | 0.90 | [8] |
| Compound 14 | MCF-7 (Breast) | 0.04 | [10] |
| HepG2 (Liver) | 0.18 | [10] | |
| Compound 22 | HepG2 (Liver) | 2.04 ± 0.06 | [5] |
| MCF-7 (Breast) | 1.21 ± 0.04 | [5] |
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxicity of compounds against cancer cell lines.[14][15][16]
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.[15]
-
Treat the cells with serial dilutions of the test thiazole compounds for a specified period (e.g., 48-72 hours).[14]
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][16]
-
Add a solubilization buffer to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells, from which IC₅₀ values can be calculated.
Antimicrobial Activity
The thiazole nucleus is a fundamental component of numerous antimicrobial drugs.[2][17] Its derivatives have shown potent activity against a broad spectrum of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives (MIC values)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 6d | Staphylococcus aureus | 50 | [18] |
| Streptococcus agalactiae | 25 | [18] | |
| Compound 12 | Staphylococcus aureus | 125 | [2] |
| Escherichia coli | 150 | [2] | |
| Aspergillus niger | 125 | [2] | |
| Compound 13 | Staphylococcus aureus | 50 | [2] |
| Escherichia coli | 75 | [2] | |
| Aspergillus niger | 50 | [2] | |
| Compound 14 | Staphylococcus aureus | 50 | [2] |
| Escherichia coli | 50 | [2] | |
| Aspergillus niger | 50 | [2] | |
| General Thiazole Derivatives | Candida albicans | 0.008–7.81 | [19][20] |
| Benzothiazole Derivatives | Escherichia coli | 12.5–200 | [1] |
| Staphylococcus aureus | 12.5–200 | [1] |
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate liquid growth medium
-
Standardized microbial inoculum
Procedure:
-
Prepare serial twofold dilutions of the thiazole compounds in the wells of a microtiter plate containing the growth medium.[23]
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).[22]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[24]
Anti-inflammatory Activity
Thiazole derivatives have also demonstrated significant anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.[25][26]
Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |
| 3c | - | Reported as better than standard | 3 | [25][26] |
| 3a | - | Appreciable activity | 3 | [25][26] |
| 3d | - | Appreciable activity | 3 | [25][26] |
| 1 | 200 | 96.31 | 4 | [26] |
| 3 | 200 | 99.69 | 4 | [26] |
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[3]
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
Plethysmometer for paw volume measurement
Procedure:
-
Administer the test thiazole compound or vehicle control to the rats.[3]
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[3]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[23]
Elucidating Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which thiazole derivatives exert their effects is crucial for rational drug design. This often involves studying their impact on key cellular signaling pathways.
Signaling Pathway Diagrams
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Thiazole-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
The discovery of novel thiazole-based drugs follows a logical and iterative workflow, from initial synthesis to lead optimization.
Caption: A typical workflow for thiazole-based drug discovery and development.
Conclusion and Future Perspectives
The thiazole scaffold remains a highly fruitful area of research in medicinal chemistry. Its proven track record in approved drugs and the continuous discovery of novel derivatives with potent and diverse biological activities highlight its enduring importance. Future efforts will likely focus on the rational design of next-generation thiazole-based therapeutics with improved selectivity, reduced off-target effects, and novel mechanisms of action. The integration of computational chemistry, structural biology, and innovative synthetic methodologies will undoubtedly accelerate the journey of new thiazole-containing drug candidates from the laboratory to the clinic.
References
- 1. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. wjpmr.com [wjpmr.com]
- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Potential Therapeutic Targets of the (2-Phenyl-1,3-thiazol-4-yl)methylamine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-Phenyl-1,3-thiazol-4-yl)methylamine core structure is a key pharmacophore in a class of synthetic compounds exhibiting a wide range of biological activities. This technical guide consolidates the existing research on the therapeutic potential of this scaffold, with a primary focus on its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK) and its associated downstream signaling pathways implicated in inflammation and oncology. Furthermore, this document details the antimicrobial and anticancer activities observed for various derivatives, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising class of molecules.
Introduction
The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds. When substituted with a phenyl group at the 2-position and a methylamine group at the 4-position, the resulting this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Research has indicated that derivatives of this core structure possess potent anti-inflammatory, anticancer, and antimicrobial properties. This guide aims to provide an in-depth overview of the identified molecular targets and biological activities of this compound class.
Primary Therapeutic Target: p38 MAP Kinase
A significant body of evidence suggests that the 2-phenyl-1,3-thiazole scaffold is a potent inhibitor of p38 MAP kinase, a key enzyme in cellular signaling pathways that respond to stress and inflammatory cytokines.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The pathway is initiated by extracellular stimuli, which activate a cascade of protein kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Mechanism of Inhibition
Derivatives of this compound act as ATP-competitive inhibitors of p38 MAP kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of inflammatory mediators, making these compounds promising candidates for the treatment of inflammatory disorders.
Anticancer Activity
The anticancer potential of the 2-phenyl-1,3-thiazole scaffold has been investigated against various cancer cell lines. The observed cytotoxic effects are believed to be mediated, at least in part, through the inhibition of p38 MAP kinase, which can play a role in cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various derivatives of the this compound scaffold. It is important to note that the specific substitutions on the core structure significantly influence the potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| K5 | 2-(4-chlorophenyl)pyridopyrimidinone | MCF-7 | 119 | [1] |
| K5 | 2-(4-chlorophenyl)pyridopyrimidinone | HeLa | 15 | [1] |
| 9 | 1,3,4-thiadiazole and 4-methylphenyl | HepG-2 | 1.61 µg/mL | |
| 10 | 1,3,4-thiadiazole and N-phenylcarboxamide | HepG-2 | 1.98 µg/mL | |
| 2 | 4-methylthiazole | HepG-2 | 1.2 | |
| 2 | 4-methylthiazole | MDA-MB-231 | 26.8 |
Antimicrobial Activity
Various derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for several derivatives against different microorganisms.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 12 | 2-(4-hydroxyphenyl)-4-phenylthiazole | S. aureus | 125-150 | |
| 12 | 2-(4-hydroxyphenyl)-4-phenylthiazole | E. coli | 125-150 | |
| 12 | 2-(4-hydroxyphenyl)-4-phenylthiazole | A. niger | 125-150 | |
| 3e | N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amine | Gram-positive bacteria | 31.25 | |
| 3e | N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amine | Candida strains | 7.81 | |
| 4b-12b | N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Various bacteria | 4-64 | [2] |
Experimental Protocols
In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against p38 MAP kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.
References
- 1. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Routes for (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for the key chemical intermediate, (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS No. 165736-03-8). This compound is of significant interest in medicinal chemistry and drug discovery as a building block for various therapeutic agents. This document summarizes publicly available data on suppliers, outlines a detailed experimental protocol for a plausible synthetic route, and provides visualizations to clarify the procurement and synthesis workflows.
Commercial Availability
| Supplier/Platform | CAS Number | Molecular Formula | Molecular Weight | Notes |
| ChemicalBook[1] | 165736-03-8 | C₁₀H₁₀N₂S | 190.26 g/mol | Lists multiple synonyms and basic physical properties. Acts as a directory for various global suppliers. |
| LookChem | 165736-03-8 | C₁₀H₁₀N₂S | 190.26 g/mol | Provides basic information and lists various suppliers, though direct purchasing information is limited. |
| Matrix Scientific[2] | 1047620-81-4 (HCl salt) | C₁₀H₁₁ClN₂S | Not Applicable | Offers the hydrochloride salt of a positional isomer, [(2-Phenyl-1,3-thiazol-5-yl)methyl]amine. Custom synthesis services may be available for the target compound. |
| 1stsci.com | 1803572-21-5 (related derivative) | C₁₂H₁₅ClN₂S | 254.78 g/mol | Lists a related derivative, 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride, indicating capabilities in synthesizing similar scaffolds. |
| Chem-Impex | 90916-45-3 (positional isomer) | C₁₀H₁₀N₂S | 190.27 g/mol | Lists a positional isomer, (4-Phenyl-thiazol-2-yl)methylamine, with purity ≥ 94% (HPLC). |
Note: The availability of the exact compound this compound can be limited, and custom synthesis may be a viable option for obtaining specific quantities and purities.
Synthetic Routes and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the initial formation of the 2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by functional group manipulation at the 4-position to introduce the aminomethyl group. A plausible and efficient route involves the conversion of a 4-halomethyl or 4-hydroxymethyl intermediate to the final amine. The Gabriel synthesis is a well-established method for the conversion of primary alkyl halides to primary amines and is suitable for this transformation to avoid over-alkylation.
Proposed Synthetic Pathway
A logical synthetic approach would proceed as follows:
-
Hantzsch Thiazole Synthesis: Reaction of thiobenzamide with a 1,3-dicarbonyl compound or an α-haloketone to form the 2-phenyl-1,3-thiazole ring. For the target molecule, using 1,3-dichloroacetone would yield 4-(chloromethyl)-2-phenyl-1,3-thiazole.
-
Gabriel Synthesis: The resulting 4-(chloromethyl)-2-phenyl-1,3-thiazole can then be reacted with potassium phthalimide.
-
Hydrolysis: Subsequent hydrolysis of the phthalimide group, typically using hydrazine, yields the desired primary amine, this compound.
Detailed Experimental Protocol: Synthesis of this compound via Gabriel Synthesis
This protocol describes the conversion of 4-(chloromethyl)-2-phenyl-1,3-thiazole to the target amine.
Step 1: Synthesis of N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide
-
Materials:
-
4-(Chloromethyl)-2-phenyl-1,3-thiazole
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq) in anhydrous DMF.
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid precipitate of N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide is collected by filtration, washed with water, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Suspend the N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide (1.0 eq) obtained from the previous step in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizations
Logical Workflow for Procurement or Synthesis
The following diagram illustrates the decision-making process for a researcher requiring this compound.
Proposed Synthetic Pathway Diagram
The following diagram outlines the key steps in the proposed synthesis of this compound.
References
An In-depth Technical Guide on the Safety and Handling of (2-Phenyl-1,3-thiazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS No. 165736-03-8), a key intermediate in pharmaceutical research and drug development.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are corrosive effects and irritation.[2]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Signal Word: Danger[2]
Hazard Codes: C, Xi (Corrosive, Irritant)[2]
Risk Statements: 34, 36/37/38[2]
| Hazard Class | Category | GHS Code |
| Skin Corrosion/Irritation | 1B | H314 |
| Serious Eye Damage/Irritation | 1 | H314 |
| Skin Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2 | H319 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335 |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410 |
Data compiled from multiple safety data sheets.[2]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Remove and wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] If you feel unwell, call a POISON CENTER or doctor.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in the original container.
-
Store locked up.
-
Recommended storage temperature can be found on the product label.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H10N2S[2] |
| Molecular Weight | 190.26 g/mol [2] |
| Boiling Point | 118-122 °C at 0.01 mm Hg[2] |
| Density | 1.208 ± 0.06 g/cm3 (Predicted)[2] |
| pKa | 7.51 ± 0.29 (Predicted)[2] |
Experimental Protocols
General Synthesis of Thiazole Derivatives (Illustrative Example):
A common route to synthesize 2-amino-4-phenyl-1,3-thiazole derivatives involves the reaction of a ketone with a thiourea derivative.[5] For instance, the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine can yield 2-amino-4-phenylthiazole. Further modifications can then be made to the amino group or the thiazole ring.
Illustrative Workflow for Thiazole Synthesis:
Caption: General workflow for the synthesis of thiazole derivatives.
Biological Activity and Signaling Pathways
This compound and related thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. They have been investigated for their potential as:
-
Antimicrobial agents: Thiazole derivatives have shown activity against various bacteria and fungi.[1][5]
-
Anticancer agents: Some thiazole compounds are explored for their potential to inhibit tumor growth.[1]
-
Antioxidants: The thiazole structure can contribute to free radical scavenging activity.[1]
-
Antihyperglycemic agents: Certain thiazolidinone derivatives, which contain a thiazole-like core, have demonstrated antidiabetic properties.[6][7]
The precise signaling pathways modulated by this compound are not explicitly detailed in the provided search results. However, based on the broad activities of thiazole derivatives, it can be hypothesized that they may interact with various cellular targets.
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized mechanism of action for thiazole derivatives.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust laboratory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 165736-03-8 [amp.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine from Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-thiazol-4-yl)methylamine is a valuable building block in medicinal chemistry, utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is explored for potential antimicrobial, antioxidant, and anticancer properties.[1] The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, focusing on common laboratory techniques such as recrystallization and column chromatography.
Synthesis and Potential Impurities
The synthesis of this compound and its derivatives often employs the Hantzsch thiazole synthesis.[2] A common route involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with a thioamide derivative. Subsequent functional group manipulations would lead to the target methylamine.
Potential impurities in the reaction mixture may include:
-
Unreacted starting materials: Such as thiobenzamide and 1-bromo-3-aminopropan-2-one or related precursors.
-
Side products: Arising from incomplete reactions or alternative reaction pathways.
-
Reagents and catalysts: From the synthesis steps.
A thorough purification is therefore essential to isolate the desired product with high purity.
Purification Strategies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below are protocols for the most common and effective techniques for purifying this compound.
Experimental Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent is identified. For thiazole derivatives, polar protic solvents are often effective.[3][4]
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the material.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Illustrative Data:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white crystalline solid |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 75% |
| Melting Point | 145-150 °C (broad) | 155-157 °C (sharp) |
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for purifying both solid and oily crude products, especially when dealing with multiple impurities. For aminothiazole derivatives, silica gel is a common stationary phase.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for 2-phenylthiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For basic compounds like the target amine, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation. An ideal Rf value for the product is around 0.3.
-
Column Packing: Prepare a silica gel slurry in the least polar solvent mixture and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Illustrative Data:
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Dark oil | Pale yellow solid |
| Purity (by HPLC) | 70% | >99% |
| Yield | - | 85% |
| Rf (Hexane:EtOAc 1:1) | Multiple spots | Single spot at Rf ≈ 0.3 |
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for drug development applications, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used for polar heterocyclic compounds.
Methodology:
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A common mobile phase consists of a gradient of water and acetonitrile, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for basic analytes.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger column.
-
Fraction Collection: Collect the fraction corresponding to the main peak of the target compound.
-
Post-Purification Work-up: The collected fractions containing the purified product are often in an acidic aqueous/organic mixture. The organic solvent can be removed under reduced pressure. If the product is isolated as a salt (e.g., trifluoroacetate), it may require neutralization and extraction into an organic solvent, followed by drying and concentration.
Illustrative Data:
| Parameter | Before Preparative HPLC | After Preparative HPLC |
| Appearance | Yellow solid | White solid |
| Purity (by HPLC) | 95% | >99.9% |
| Yield | - | 90% |
Data Summary and Comparison
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Throughput | Best Suited For |
| Recrystallization | >80% | >98% | 60-80% | High | Purifying solid, thermally stable compounds on a large scale. |
| Column Chromatography | 50-90% | >99% | 70-90% | Medium | Purifying oily or complex mixtures with multiple components. |
| Preparative HPLC | >90% | >99.9% | 85-95% | Low | Achieving very high purity for small to medium scale preparations. |
Logical Relationships in Purification
Caption: Decision tree for selecting a purification method for this compound.
References
Application Note: HPLC Analysis for Purity Determination of (2-Phenyl-1,3-thiazol-4-yl)methylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Phenyl-1,3-thiazol-4-yl)methylamine is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring a phenyl-thiazole core with a methylamine substituent, makes it a valuable building block in medicinal chemistry for developing novel therapeutic agents, including potential antimicrobial and anti-cancer drugs.[1] Given its role in drug development, ensuring the purity of this intermediate is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of such compounds.
This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, capable of separating the main component from potential process-related impurities and degradation products.
Principle of the Method
The method employs reverse-phase chromatography, where the analyte and its impurities are separated based on their hydrophobicity. The separation occurs on a nonpolar C18 stationary phase with a polar mobile phase. The components are separated due to their differential partitioning between the two phases. An acidic mobile phase is utilized to ensure the protonation of the amine functional group, which leads to improved peak shape and reproducible retention times.[2] The eluted compounds are quantified using an ultraviolet (UV) detector set at a wavelength that provides maximum absorbance for the thiazole-containing compound.
Experimental Protocols
Apparatus and Equipment
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Materials
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98%).[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Xterra RP18, or equivalent).[4][5]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Detection | UV at 272 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
-
Standard Solution Preparation (Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Solution Preparation (Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation.
-
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by running the mobile phase until a stable baseline is achieved. A system suitability test is then performed by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis Procedure
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Perform five replicate injections of the Standard Solution for system suitability.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Data Presentation
The purity of the sample is calculated using the area normalization method. The area of each peak is determined, and the percentage of each component is calculated relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Individual Peak / Total Area of All Peaks) x 100
Table 1: Example Data Summary for Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.85 | 15,230 | 0.12 |
| Impurity 2 | 7.21 | 21,560 | 0.17 |
| This compound | 10.54 | 12,650,100 | 99.62 |
| Impurity 3 | 14.33 | 11,400 | 0.09 |
| Total | 12,698,290 | 100.00 |
Mandatory Visualization
The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Phenyl-1,3-thiazol-4-yl)methylamine Derivatives in Anticancer Research
Disclaimer: Direct anticancer research data for (2-Phenyl-1,3-thiazol-4-yl)methylamine is limited in publicly available literature. These application notes and protocols are based on studies of closely related 2-phenylthiazole derivatives, such as 2-phenylthiazole-4-carboxamides and 2-amino-4-phenylthiazole analogs, which have shown significant potential as anticancer agents. The methodologies and findings presented here are intended to serve as a guide for researchers investigating the broader class of 2-phenylthiazole compounds.
Introduction
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology research, derivatives of this scaffold have emerged as potent inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, various analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
This document provides a summary of the reported anticancer activities of several 2-phenylthiazole derivatives, details on their mechanism of action, and standardized protocols for their evaluation in a research setting.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 2-phenylthiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.
Table 1: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c (with para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| 4d (with meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [2] |
Table 2: Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | HT29 (Colon) | 2.01 | [3][4] |
| 10d | A549 (Lung) | 2.9 | [3] |
| 10d | H441 (Lung) | 3.8 | [3] |
| 27 | HepG2 (Hepatocellular Carcinoma) | 0.62 ± 0.34 | [4] |
Table 3: PI3K/mTOR Inhibition by Thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 3b | PI3Kα | 0.086 ± 0.005 | [5][6] |
| 3b | mTOR | 0.221 ± 0.014 | [5][6] |
| 19 | PI3K/mTORC1 (in MCF-7, U87 MG, A549, HCT116) | 0.30 - 0.45 | [7] |
Mechanism of Action
Research indicates that 2-phenylthiazole derivatives exert their anticancer effects through the modulation of critical intracellular signaling pathways. A prominent mechanism is the dual inhibition of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[5][7][8] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][9]
By inhibiting PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[5] Some derivatives have also been shown to target other key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R).[4][9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate as per the kit's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) to quantify the amount of p-nitroaniline released.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates the induction of apoptosis.[5]
PI3K/mTOR Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the compounds against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K)
-
This compound derivative
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol.
-
Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The derivatives of this compound represent a promising class of compounds for anticancer drug development. Their ability to target fundamental pathways like PI3K/mTOR provides a strong rationale for their therapeutic potential. The protocols outlined in this document provide a framework for the systematic evaluation of these and similar compounds in a preclinical research setting. Further investigations, including in vivo studies, are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Application Notes and Protocols for In Vitro Testing of 2-Phenylthiazole Derivatives
Introduction
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1][2] These derivatives have garnered significant interest in oncology research due to their potent cytotoxic effects against various human cancer cell lines and their ability to modulate critical signaling pathways involved in cancer progression.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of 2-phenylthiazole derivatives, intended for researchers, scientists, and professionals in drug development.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic potential of 2-phenylthiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A summary of reported IC50 values for various derivatives against several cancer cell lines is presented below.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Drug | Ref. |
| Compound 5b | HT29 | Colon | 2.01 | - | [1] |
| Compound 10b | A549 | Lung | 4.2 | - | [1] |
| H441 | Lung | 4.8 | - | [1] | |
| Compound 10d | A549 | Lung | 2.9 | - | [1] |
| H441 | Lung | 3.8 | - | [1] | |
| Benzothiazole Deriv. (Cpd 3) | NCI-H522 | Lung | 0.0223 | - | [1] |
| Ureido-Substituted Deriv. (Cpd 27) | HepG2 | Liver | 0.62 ± 0.34 | Sorafenib (1.62 ± 0.27) | [3] |
| Thiazole Deriv. (Cpd 6a) | OVCAR-4 | Ovarian | 1.569 ± 0.06 | Alpelisib (0.061 ± 0.003) | [4] |
| Hydrazinyl Thiazole (Molecule II) | C6 | Glioma | 3.83 | Cisplatin (12.67) | [5] |
Key In Vitro Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of scientific findings.[1] Below are protocols for key in vitro assays commonly used in the evaluation of 2-phenylthiazole compounds.
In Vitro Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][6]
Materials:
-
2-phenylthiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell lines of interest
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[7]
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][8] Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: After the incubation with MTT, purple formazan crystals will be visible. Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.[8] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[8][9]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Screening Workflow
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine if the test compounds induce cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[3][10]
Materials:
-
Cancer cells treated with the 2-phenylthiazole derivative at its IC50 concentration
-
PBS
-
70% ice-cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound of interest (e.g., at IC50 concentration) for 24 hours.[10] Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 15-30 minutes at 37°C.[10] Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram, where the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with the 2-phenylthiazole derivative
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours).[10] Harvest both adherent and floating cells and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add more Binding Buffer to each sample and analyze immediately by flow cytometry. The results will differentiate cell populations:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Simplified Apoptosis Pathway
Signaling Pathway Analysis
2-phenylthiazole derivatives often exert their anticancer effects by modulating key signaling pathways.[1] For instance, several derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival and is frequently overactive in cancer.[1]
PI3K/Akt/mTOR Pathway Inhibition
To confirm pathway inhibition, Western blot analysis is commonly performed to measure the phosphorylation levels of key proteins like Akt and mTOR. A decrease in the phosphorylated forms of these proteins upon treatment with a 2-phenylthiazole derivative indicates inhibition of the pathway.[1]
Enzyme Inhibition Assays
Many 2-phenylthiazole derivatives are designed as specific enzyme inhibitors.[2][11] For example, some have been developed as inhibitors of VEGFR-2, a key kinase in angiogenesis, or PI3K.[4][5]
General Protocol for In Vitro Kinase Assay (e.g., VEGFR-2):
-
The assay is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains the purified kinase (e.g., VEGFR-2), a specific substrate peptide, and ATP.
-
The 2-phenylthiazole derivative is added at various concentrations.
-
The reaction is initiated by adding ATP and incubated at room temperature for a set period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that recognizes the phosphorylated substrate, coupled with a detection system (e.g., fluorescence or luminescence).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (2-Phenyl-1,3-thiazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological activity of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a compound with potential applications in oncology. The protocols detailed below outline key in vitro assays to characterize its cytotoxic and apoptotic effects, as well as its influence on cell migration and relevant signaling pathways.
Introduction
This compound belongs to the 2-phenylthiazole class of compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[1][2][3] Some phenylthiazole derivatives have shown inhibitory effects against various human cancer cell lines, with certain compounds exhibiting high affinity for cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[4] This suggests that this compound may exert its effects through the modulation of cell cycle progression and induction of apoptosis. These protocols are designed to investigate these potential mechanisms of action.
Experimental Workflow
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound | Vehicle Control |
| Cell Viability | MCF-7 | IC50 (µM) | [Insert Value] | > 100 |
| A549 | IC50 (µM) | [Insert Value] | > 100 | |
| Apoptosis | MCF-7 | % Apoptotic Cells (at IC50) | [Insert Value] | < 5% |
| Cell Migration | MCF-7 | % Inhibition (at IC50/2) | [Insert Value] | 0% |
| Western Blot | MCF-7 | p-CDK1/CDK1 Ratio | [Insert Value] | 1.0 |
Note: This table is a template. Actual values should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human breast cancer cell line (e.g., MCF-7) or lung cancer cell line (e.g., A549)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cells treated with this compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.[6]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry.[6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of the compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add complete growth medium containing this compound at a sub-lethal concentration (e.g., IC50/2) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathway Components
This protocol is to investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins, such as CDK1.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[8]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the protein bands using an ECL reagent and an imaging system.[8]
-
Quantify band intensities and normalize to a loading control like GAPDH.
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway affected by this compound, based on the activity of related compounds.
Caption: Proposed inhibitory action on CDK1, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylthiazole. The content is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing side reactions and optimizing product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of 2-phenylthiazole in my Hantzsch synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of 2-phenylthiazole are a common issue and can stem from several factors. Here’s a systematic troubleshooting guide:
-
Purity of Reactants:
-
Thiobenzamide: Ensure the thiobenzamide is pure and dry. Impurities or degradation can significantly impact the reaction.
-
2-Bromoacetophenone: This reagent can degrade over time, releasing bromine which can lead to side reactions. Use freshly purified 2-bromoacetophenone or store it properly under inert atmosphere and protected from light.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, exploring other solvents can be beneficial. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction often requires heating. However, excessive heat can lead to the degradation of reactants and products. The optimal temperature should be determined experimentally, often by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Incomplete reactions will naturally result in low yields. Monitor the reaction progress by TLC to ensure it has gone to completion before workup.
-
-
Work-up Procedure:
-
pH Adjustment: During workup, careful neutralization is important. The thiazole product is basic and may remain in the aqueous phase if the pH is too acidic. Conversely, strongly basic conditions can promote side reactions.
-
Extraction: Ensure efficient extraction of the product from the aqueous phase using an appropriate organic solvent. Multiple extractions are recommended.
-
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions and byproducts?
A2: The formation of multiple byproducts is a key challenge in 2-phenylthiazole synthesis. Here are the most common side reactions and their products:
-
Formation of 2-Imino-2,3-dihydrothiazole Isomer: Under acidic conditions, the cyclization step can proceed differently, leading to the formation of a constitutional isomer, 3-phenyl-2-imino-2,3-dihydrothiazole, alongside the desired 2-phenylamino-thiazole (if starting from thiourea derivatives). This is a significant side reaction to consider, especially if the reaction is run in a highly acidic medium.[1][2]
-
Self-Condensation of 2-Bromoacetophenone: In the presence of a base, 2-bromoacetophenone can undergo self-condensation, leading to various byproducts. This is an aldol-type condensation where one molecule acts as a nucleophile (enolate) and another as an electrophile.
-
Hydrolysis of Thiobenzamide: If water is present in the reaction mixture, thiobenzamide can hydrolyze to benzamide, which will not participate in the thiazole ring formation.
-
Oxidation of Thiobenzamide: Thioamides can be susceptible to oxidation, especially at elevated temperatures.
-
Formation of 2,4-diphenyl-1,4-dihydro-1,4-thiazine: Under certain conditions, a dimeric byproduct, 2,4-diphenyl-1,4-dihydro-1,4-thiazine, may form.
To identify these byproducts, it is recommended to use analytical techniques such as GC-MS and NMR spectroscopy on the crude reaction mixture.
Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?
A3: The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions.[1][2] To minimize its formation, consider the following:
-
Control of pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a milder one or a smaller amount. The Hantzsch synthesis is often carried out under neutral or slightly basic conditions.
-
Reaction Temperature: The reaction temperature can influence the regioselectivity of the cyclization. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: I am having difficulty purifying the 2-phenylthiazole product. What are the recommended purification methods?
A4: Purification of 2-phenylthiazole can be challenging due to the presence of structurally similar byproducts. The following methods are commonly used:
-
Column Chromatography: This is the most effective method for separating 2-phenylthiazole from its isomers and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification technique.
-
Acid-Base Extraction: Since thiazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous phase, which can then be separated, basified, and the product re-extracted with an organic solvent.
Data Presentation
The yield of 2-phenylthiazole is highly dependent on the reaction conditions. The following tables summarize the effect of various parameters on the yield of Hantzsch thiazole synthesis, providing a guide for optimization.
Table 1: Effect of Solvent and Temperature on Yield [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | No reaction |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Methanol | 25 | 12 | No reaction |
| 4 | Methanol | Reflux | 3.5 | 75 |
| 5 | Ethanol | 25 | 12 | No reaction |
| 6 | Ethanol | Reflux | 3 | 82 |
| 7 | 1-Butanol | Reflux | 2.5 | 85 |
| 8 | 2-Propanol | Reflux | 2.5 | 80 |
Table 2: Effect of Catalyst Loading on Yield [2]
| Entry | Catalyst (SiW/SiO₂) (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 5 | 40 |
| 2 | 5 | 3 | 65 |
| 3 | 10 | 2.5 | 78 |
| 4 | 15 | 2 | 90 |
| 5 | 20 | 2 | 90 |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Phenylthiazole
This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
2-Bromoacetophenone
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Mandatory Visualizations
Reaction Pathways in 2-Phenylthiazole Synthesis
Caption: Main and side reaction pathways in Hantzsch synthesis.
Experimental Workflow for 2-Phenylthiazole Synthesis
Caption: General experimental workflow for 2-phenylthiazole synthesis.
References
Technical Support Center: Optimizing Thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a thiazole ring?
The most widely used method for thiazole ring synthesis is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] It is a reliable and versatile method due to the accessibility of starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[1][2][4]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of this synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][5]
Q4: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?
Yes, several other methods exist, though they are less common than the Hantzsch synthesis. These include:
-
Cook-Heilbron synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[3][6][7]
-
Gabriel synthesis: This approach uses the reaction of an acylamino-ketone with phosphorus pentasulfide.[6][7]
-
Robinson-Gabriel synthesis: This involves the cyclization of α-acylamino ketones.[8]
Modern, greener alternatives often utilize microwave irradiation or ultrasonic activation to improve yields and reduce reaction times.[8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis reaction has a very low yield. What are the potential causes and how can I improve it?
A: Low yield in a Hantzsch thiazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, or improper workup.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
α-Haloketones: These compounds can be lachrymatory and may decompose over time. Ensure they are fresh or have been stored properly under inert conditions.[1]
-
Thioamides: Check the purity of the thioamide, as impurities can lead to side reactions. Thioamides can also be unstable in acidic conditions.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the progress with Thin Layer Chromatography (TLC). Be aware that excessive heat can promote the formation of side products.[1]
-
Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used.[2][4] Greener protocols have also found success with water or solvent-free conditions.[8]
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, some protocols benefit from the addition of a reusable catalyst, which can improve yields.[5][8]
-
-
Review Workup Procedure:
-
The thiazole product is often initially formed as a salt (e.g., hydrobromide salt), which is soluble in the reaction solvent.[4]
-
Neutralization with a weak base, such as an aqueous sodium carbonate solution, is typically required to deprotonate the product, causing it to precipitate out of the solution.[2][4] Ensure the pH is carefully controlled during this step to avoid hydrolysis.[1]
-
Table 1: Effect of Solvent and Catalyst on Hantzsch Thiazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 5 | 70 | [5] |
| 2 | SiW.SiO2 (15%) | Ethanol/Water (1/1) | 65 | 2-3.5 | 79-90 | [5] |
| 3 | None | Water | Reflux | 20 | 75-90 | [8] |
| 4 | NiFe2O4 | Ethanol/Water (1/1) | Reflux | N/A | 78-88 | [10] |
| 5 | None | Methanol | 100 | 0.5 | High | [1][2] |
| 6 | None (Microwave) | Ethanol | 60 | 0.6-0.75 | 80-85 |[9] |
This table summarizes data from multiple sources to show the impact of different reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. bepls.com [bepls.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine
Welcome to the technical support center for the purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), you might encounter unreacted thiobenzamide, α-halo-ketone precursors, or byproducts from condensation reactions.[1][2] It is also possible to have polymeric material or baseline impurities that are highly polar.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: The amine functionality in your compound can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation.[3][4] Before performing column chromatography, it's advisable to test the stability of your compound on a TLC plate.[5] To mitigate degradation, you can try deactivating the silica gel by treating it with a base like triethylamine. Alternatively, you can use a different stationary phase such as alumina or florisil.[3]
Q3: I'm having trouble getting my polar compound to move off the baseline during TLC and column chromatography. What solvent systems should I try?
A3: For highly polar compounds like this compound, standard solvent systems like ethyl acetate/hexane may not be sufficient.[3] You can increase the polarity of the mobile phase by adding methanol. A common solvent system for polar amines is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:9:1).[3] The ammonium hydroxide helps to reduce tailing by competing with your amine for binding to the acidic sites on the silica gel.[4]
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization is a widely used technique for purifying solid organic compounds, including thiazole derivatives.[6][7] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.[6] Commonly used solvents for similar compounds include ethanol, methanol, or mixtures like ethanol/water.[6]
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended to confirm the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help confirm the structure and identify any impurities.[10][11] Mass spectrometry (MS) can confirm the molecular weight, and a sharp melting point range is also a good indicator of high purity.[12][13]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks/tails on TLC and column | The amine is interacting with acidic silica gel. | Add a small amount of a competing base like triethylamine or ammonium hydroxide to your eluent (e.g., 0.5-1%).[4] |
| Compound won't elute from the column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of your solvent system. For example, increase the percentage of methanol in your dichloromethane/methanol mixture.[3] |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems. Sometimes a less polar solvent system with a modifier can provide better resolution. |
| Product seems to have decomposed after the column | The compound is not stable on silica gel. | Test for stability on a TLC plate first.[5] If unstable, use a less acidic stationary phase like alumina or florisil, or consider purification by recrystallization.[3] |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. You can also try adding an anti-solvent (a solvent in which your compound is insoluble). |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the compound is impure. | Try using a lower-boiling solvent. If the compound is very impure, you may need to perform a preliminary purification step like a column. |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[6] Use a minimal amount of cold solvent to wash the crystals. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[14]
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.[14]
-
-
Elution:
-
Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol.
-
A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
To prevent tailing, consider adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, water) to find one where it is highly soluble when hot and poorly soluble when cold.[6]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
-
Filtration (Hot):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A hypothetical signaling pathway showing inhibition of Acetylcholinesterase.[15]
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. excli.de [excli.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 11. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 [sigmaaldrich.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
Stability issues of (2-Phenyl-1,3-thiazol-4-yl)methylamine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Phenyl-1,3-thiazol-4-yl)methylamine in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during experimental work with this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of potency or degradation of the compound in solution over a short period. | pH-mediated hydrolysis: The thiazole ring or the methylamine side chain may be susceptible to degradation under acidic or basic conditions. | Buffer the solution to a neutral pH (6.5-7.5). If the experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time. |
| Oxidation: The amine group and the thiazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Consider adding a suitable antioxidant, ensuring it does not interfere with the experiment. | |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.[1] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. | |
| Precipitation of the compound from solution. | Low solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures. A related compound, 2-amino-4-phenyl thiazole, is sparingly soluble in aqueous buffers.[2] | Determine the solubility of the compound in your specific solvent system. Consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility.[2] Prepare solutions at or below the saturation point. If precipitation occurs upon cooling, gently warm the solution before use. |
| Salt formation or pH shift: Changes in pH can affect the ionization state of the amine group, potentially leading to the formation of a less soluble salt or the free base. | Ensure the pH of the solution is controlled and stable. Use appropriate buffer systems. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products: This indicates that the compound is unstable under the current storage or experimental conditions. | Perform a forced degradation study to identify potential degradation products and pathways.[3][4][5][6] This will help in developing a stability-indicating analytical method. |
| Interaction with excipients or other solution components: The compound may react with other molecules in the formulation. | Evaluate the compatibility of this compound with all other components in the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The thiazole ring, while generally stable, and the reactive methylamine group are the most likely sites for degradation.
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on the chemistry of thiazole derivatives and amines, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the thiazole ring under strong acidic or basic conditions.
-
Oxidation: Oxidation of the amine group to form corresponding imines or other related species, or oxidation of the thiazole ring.
-
Photodegradation: Photo-oxygenation of the thiazole ring, potentially leading to ring-opened products.[1]
Caption: Potential degradation pathways for this compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent such as anhydrous DMSO or ethanol. A related compound, 2-amino-4-phenyl thiazole, is soluble in these organic solvents.[2] Stock solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use. Based on information for a similar compound, aqueous solutions should not be stored for more than one day.[2]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method can be developed by performing forced degradation studies as outlined by ICH guidelines.[3][4] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The analytical method, typically HPLC with UV or MS detection, should then be able to resolve the parent compound from all significant degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C.
-
Photostability: Expose the solution to light as per ICH Q1B guidelines.
-
-
Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
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Analysis: Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 (RRT 0.85) |
| 0.1 M NaOH (60°C) | 24 | 90.1 | 6.8 (RRT 0.92) |
| 3% H₂O₂ (RT) | 24 | 78.5 | 15.3 (RRT 1.15) |
| Heat (80°C, solution) | 24 | 95.8 | 2.1 (RRT 0.95) |
| Photolysis (ICH Q1B) | - | 92.3 | 5.5 (RRT 1.08) |
| RRT = Relative Retention Time |
This guide provides a foundational understanding of the potential stability issues of this compound and offers systematic approaches to investigate and mitigate them. For specific applications, it is crucial to perform tailored stability studies.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, a compound containing a basic amine group prone to challenging chromatographic behavior.
Q1: Why am I seeing significant peak tailing for my this compound analyte?
Peak tailing, where the latter half of the peak is broader than the front, is a common problem when analyzing basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of standard silica-based HPLC columns.[1][3] These interactions create a secondary retention mechanism, leading to poor peak shape.[2]
To resolve this, consider the following:
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Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a basic amine, operating at a lower pH (e.g., pH < 3) will protonate the silanol groups, minimizing unwanted interactions.[2]
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Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
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Column Selection: Utilize a highly deactivated, end-capped column.[3] These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[2][3] Base-deactivated columns are specifically designed for the analysis of basic compounds.
Q2: My retention time for this compound is not reproducible. What are the likely causes?
Fluctuations in retention time can stem from several factors:
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Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the buffer concentration or pH, can lead to shifts in retention time. It is crucial to prepare the mobile phase consistently and accurately.[4]
-
Lack of Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[4]
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Temperature Fluctuations: Changes in the column temperature can affect retention times.[4] Using a column oven will provide a stable temperature environment.[4]
-
Pump and System Issues: Air bubbles in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[5] Degassing the mobile phase and regular system maintenance are essential.[4]
Q3: How can I improve the retention of the polar this compound on my reversed-phase column?
If your analyte is eluting too early (i.e., poor retention) on a standard C18 column, you can try the following strategies:
-
Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[6]
-
Use a 100% Aqueous Mobile Phase Compatible Column: Standard C18 columns can suffer from "dewetting" or phase collapse in highly aqueous mobile phases, leading to a dramatic loss of retention. Employing a column specifically designed for use with 100% aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped stationary phases) can improve retention for very polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate very polar compounds.
Q4: What should I do if I observe baseline noise or drift during my analysis?
Baseline instability can compromise the sensitivity and accuracy of your analysis.[7]
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Baseline Noise: This often indicates the presence of air bubbles in the system, a contaminated mobile phase, or a failing detector lamp.[4][7] Ensure your mobile phase is properly degassed and filtered, and check the detector lamp's performance.[4]
-
Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[4] Allowing sufficient time for column equilibration and using a column oven can help mitigate drift.[4]
Data Presentation
Table 1: Recommended Starting Mobile Phase Conditions
| Parameter | Recommended Value/Range | Rationale |
| Aqueous Phase | 10-25 mM Phosphate or Acetate Buffer | Provides sufficient buffering capacity to maintain a stable pH.[3][8] |
| pH | 2.5 - 3.5 | Minimizes interactions with residual silanol groups by keeping them protonated. |
| Organic Modifier | Acetonitrile or Methanol | Common solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure. |
| Additive (Optional) | 0.1% (v/v) Triethylamine (TEA) | Acts as a competing base to mask silanol groups and improve peak symmetry.[1] |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[1] | Lower mobile phase pH; add a competing base (e.g., TEA); use a base-deactivated/end-capped column. |
| Column overload.[3] | Reduce sample concentration or injection volume. | |
| Retention Time Drift | Inadequate column equilibration.[4] | Increase equilibration time before analysis. |
| Temperature fluctuations.[4] | Use a column oven to maintain a consistent temperature.[4] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent to aqueous buffer ratio. |
| Unsuitable column.[9] | Select a column with a different selectivity or higher efficiency (smaller particle size). | |
| High Backpressure | Blocked column frit or in-line filter. | Back-flush the column (if permitted); replace the in-line filter. |
| Contaminated mobile phase. | Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[4] |
Experimental Protocols
Protocol for a Refined HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method. Further optimization may be required based on your specific instrumentation and sample matrix.
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Instrumentation and Column:
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HPLC system with a UV detector.
-
Column: A base-deactivated C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire C18) with dimensions of 4.6 x 150 mm and a 5 µm particle size is recommended as a starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of similar thiazole derivatives, a starting wavelength of 254 nm or 272 nm is recommended.[10][11] A full UV scan of the analyte should be performed to determine the optimal wavelength.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B (linear gradient)
-
15-17 min: 70% to 10% B (linear gradient)
-
17-22 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample of this compound in a diluent that is compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[4]
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of basic analytes.
Caption: Logical workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine.
Synthetic Workflow Overview
The large-scale synthesis of this compound can be effectively carried out via a four-step process, beginning with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a series of functional group transformations to yield the final primary amine.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during each stage of the synthesis.
Step 1: Hantzsch Thiazole Synthesis
Issue 1.1: Low Yield of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reflux period, consider extending the reaction time. |
| Sub-optimal reaction temperature. | Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature. |
| Impure starting materials. | Use freshly purified thiobenzamide and ethyl 3-bromo-2-oxopropanoate. Impurities can lead to side reactions. |
| Incorrect stoichiometry. | While a 1:1 stoichiometry is typical, a slight excess of the thioamide can sometimes drive the reaction to completion. |
Issue 1.2: Formation of Side Products
| Potential Impurity | Formation Pathway | Mitigation and Removal |
| Unreacted Thiobenzamide | Incomplete reaction or use of excess reagent. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) during work-up to remove the basic thiobenzamide. |
| Dimerization/Polymerization Products | Can occur under harsh reaction conditions or with impure starting materials. | Maintain strict temperature control. Use purified reagents. Purification can be achieved through column chromatography. |
Step 2: Amidation
Issue 2.1: Incomplete Conversion to 2-Phenyl-1,3-thiazole-4-carboxamide
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | The reaction of an ester with ammonia can be slow. Ensure adequate heating and reaction time. Monitor by TLC until the starting ester is consumed. |
| Loss of ammonia from the reaction mixture. | Perform the reaction in a sealed vessel to maintain a sufficient concentration of ammonia. |
Step 3: Dehydration
Issue 3.1: Low Yield of 2-Phenyl-1,3-thiazole-4-carbonitrile
| Potential Cause | Troubleshooting Step |
| Ineffective dehydrating agent. | Ensure the dehydrating agent (e.g., POCl₃, SOCl₂) is fresh and has not been exposed to moisture. |
| Degradation of the product. | The reaction should be performed under anhydrous conditions and the temperature carefully controlled to prevent decomposition. |
| Incomplete reaction. | Monitor the reaction by TLC. If starting amide persists, consider adding a slight excess of the dehydrating agent. |
Step 4: Reduction
Issue 4.1: Incomplete Reduction or Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Inactive reducing agent. | Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Use freshly opened or properly stored LiAlH₄. |
| Formation of secondary or tertiary amines. | This can occur during catalytic hydrogenation. While LiAlH₄ reduction primarily yields the primary amine, careful control of stoichiometry is important.[1] |
| Aldehyde or alcohol impurities. | Incomplete reduction can lead to the corresponding aldehyde or alcohol. Ensure a sufficient excess of LiAlH₄ is used. |
| Difficult work-up leading to product loss. | The quenching of LiAlH₄ reactions can be challenging on a large scale. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) may be beneficial. An acid-base work-up can help separate the amine product from non-basic impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for impurity control in this synthesis?
A1: The Hantzsch thiazole synthesis (Step 1) and the final reduction (Step 4) are the most critical steps. In the Hantzsch synthesis, controlling the reaction conditions is key to preventing the formation of difficult-to-remove side products. In the reduction step, ensuring complete conversion of the nitrile to the primary amine without the formation of over-reduced or side products is crucial for the final product's purity.
Q2: Are there alternative reducing agents to LiAlH₄ for the final step?
A2: Yes, while LiAlH₄ is a powerful reducing agent for converting nitriles to primary amines, other reagents can be used.[3] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is an alternative, though it may require optimization to avoid the formation of secondary and tertiary amine byproducts.[1] Borane complexes (e.g., BH₃-THF) can also be effective.[1] The choice of reagent may depend on the scale of the reaction and the available equipment.
Q3: How can I effectively monitor the progress of each reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of all steps. For the final reduction step, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor for the disappearance of the nitrile and the appearance of the amine product, as well as to identify any volatile impurities.
Q4: What are the best practices for purifying the final product, this compound?
A4: The final product is a primary amine and can be purified using an acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) will move the amine into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Basifying the aqueous layer (e.g., with NaOH) will precipitate the free amine, which can then be extracted into an organic solvent, dried, and concentrated. For very high purity, column chromatography on silica gel may be necessary.
Potential Impurity Formation
The following diagram illustrates the formation of potential impurities during the synthesis.
Caption: Potential impurity formation pathways in key synthetic steps.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific equipment, scale, and safety protocols.
Protocol 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
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To a solution of thiobenzamide (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.0 eq).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxamide
-
Dissolve ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1.0 eq) in a solution of aqueous ammonia.
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Heat the mixture in a sealed reaction vessel at 80-100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the amide.
Protocol 3: Synthesis of 2-Phenyl-1,3-thiazole-4-carbonitrile
-
To a solution of 2-phenyl-1,3-thiazole-4-carboxamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 eq) or thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
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Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, filter, and concentrate to yield the crude nitrile.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 4: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-phenyl-1,3-thiazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
For further purification, perform an acid-base extraction as described in the FAQs.
Quantitative Data Summary
| Step | Reaction | Typical Yield Range | Expected Purity (Crude) |
| 1 | Hantzsch Thiazole Synthesis | 70-90% | 85-95% |
| 2 | Amidation | 80-95% | >90% |
| 3 | Dehydration | 75-90% | 80-95% |
| 4 | Reduction | 60-85% | 70-90% |
References
Technical Support Center: Enhancing the Selectivity of 2-Phenylthiazole Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 2-phenylthiazole inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with our 2-phenylthiazole inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1][2][3] Kinases, a common target for 2-phenylthiazole inhibitors, share structural similarities in their ATP-binding pockets. This can lead to your inhibitor binding to and modulating other kinases or signaling pathways, resulting in unintended biological consequences.[1] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]
Q2: How can we quantitatively assess the selectivity of our 2-phenylthiazole inhibitor?
A2: A standard method is to perform a kinase panel screening, where the inhibitory activity of your compound is tested against a broad range of kinases.[4][5] The results are typically reported as IC50 or Ki values. A higher IC50 or Ki value for off-target kinases compared to the primary target indicates better selectivity.[1] A selectivity profile with a >100-fold difference between the on-target and off-target IC50 values is generally considered good.[1]
Q3: Our 2-phenylthiazole inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors:
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Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess this.[6]
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (low millimolar range) is much higher than that used in many biochemical assays. This high concentration of the endogenous competitor can reduce the apparent potency of an ATP-competitive inhibitor.[5][6]
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Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
Q4: What medicinal chemistry strategies can be employed to improve the selectivity of 2-phenylthiazole kinase inhibitors?
A4: Several strategies can be effective:
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Structure-Based Design: Utilize X-ray crystallography or computational modeling to guide modifications that enhance interactions with specific residues in the target kinase's active site while introducing steric clashes with off-target kinases.[6][7][8] For example, removing a methyl group at the 4-position of the thiazole ring was shown to be a positive modification for some CYP51 inhibitors by avoiding collision with Tyr118 in the protein cavity.[8]
-
Exploiting the Gatekeeper Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, varies among kinases. Modifying your inhibitor to be accommodated by a smaller gatekeeper in the target kinase but clash with a larger one in off-targets can significantly improve selectivity.[7]
-
Targeting Inactive Kinase Conformations: Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of the target kinase, which is often less conserved than the active conformation.[7]
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Enhancing Drug-Target Residence Time: Optimizing for a longer drug-target residence time (slower off-rate) can lead to a more durable pharmacological effect and can improve the therapeutic window, potentially mitigating off-target effects.[9][10][11][12][13]
Q5: Can off-target effects be beneficial?
A5: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[1][5][6] For instance, some multi-kinase inhibitors are effective anticancer agents because they simultaneously block multiple signaling pathways crucial for tumor growth.[6] However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action.[1]
Troubleshooting Guides
Issue 1: My 2-phenylthiazole inhibitor shows significant off-target activity against related kinases.
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Possible Cause 1: Lack of specific interactions with the target kinase.
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Solution: Employ structure-based design to introduce modifications that exploit unique features of the target kinase's active site. For example, target less conserved regions or capitalize on differences in the size of the gatekeeper residue. Computational modeling can help predict the binding of your derivative to a panel of kinases and prioritize modifications.[6]
-
-
Possible Cause 2: The inhibitor scaffold has inherent promiscuity.
-
Solution: Systematically explore the structure-activity relationship (SAR) of the 2-phenylthiazole core. For instance, in the development of 2-phenylthiazole-based CYP51 inhibitors, introducing hydrophobic substituents on the benzene ring was found to improve antifungal activity by better occupying a hydrophobic cavity.[8]
-
-
Possible Cause 3: Off-target effects are concentration-dependent.
-
Solution: Lower the concentration of the inhibitor in your cellular assays. Off-target effects are often observed at higher concentrations. A dose-response experiment is crucial to find the optimal concentration that inhibits the target without significant off-target activity.
-
Issue 2: Inconsistent IC50 values in kinase assays.
-
Possible Cause 1: Compound solubility issues.
-
Solution: 2-phenylthiazole derivatives can sometimes have poor aqueous solubility.[6] Ensure your compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Visually inspect for any precipitation.
-
-
Possible Cause 2: Assay conditions are not optimized.
-
Solution: Ensure the ATP concentration is appropriate for the assay (typically at or near the Km for the kinase). Also, confirm the purity and stability of the enzyme and the inhibitor stock solution. Run a positive control with a known inhibitor to validate the assay's performance.[6]
-
Issue 3: Difficulty in confirming on-target versus off-target effects in cells.
-
Possible Cause: The observed phenotype is a result of a complex interplay of on- and off-target activities.
-
Solution 1: Use a structurally different inhibitor. To confirm that your primary observation is due to on-target inhibition, use a second, structurally unrelated inhibitor for the same target.[3][14] If both inhibitors produce the same phenotype, it is likely an on-target effect.
-
Solution 2: Genetic knockdown/knockout. Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the target kinase.[2] Comparing the phenotype of the genetic knockdown/knockout with that of the inhibitor treatment can help attribute the effects to the intended target.
-
Solution 3: Rescue experiments. A gold standard for validating on-target effects is to re-introduce a version of the target kinase that is resistant to the inhibitor.[3] If the phenotype is reversed, it strongly indicates an on-target effect.[3]
-
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical 2-Phenylthiazole Inhibitor (Compound A) against a Panel of Kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., p38α) | 15 | 1 |
| p38β | 45 | 3 |
| p38γ | >10,000 | >667 |
| p38δ | >10,000 | >667 |
| B-Raf | 1,200 | 80 |
| c-Raf | 2,500 | 167 |
| VEGFR2 | 850 | 57 |
| Aurora A | 5,300 | 353 |
| Aurora B | 6,100 | 407 |
| SRC | 980 | 65 |
| LCK | 1,500 | 100 |
Interpretation: Compound A shows good selectivity for p38α over most other kinases tested, particularly the γ and δ isoforms of p38 and the Aurora kinases. However, it exhibits some off-target activity against p38β, VEGFR2, B-Raf, and SRC, which should be considered when interpreting cellular data.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (IC50 Determination)
-
Compound Preparation: Prepare a stock solution of the 2-phenylthiazole inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve).
-
Assay Plate Preparation: In a suitable microplate, add the kinase, the inhibitor dilution, and the substrate in the appropriate kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target Engagement in Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the 2-phenylthiazole inhibitor or a vehicle control (e.g., DMSO) for a predetermined time. Include a positive control stimulus if necessary to activate the target pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot with an antibody for the total amount of the substrate to ensure equal loading.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of target inhibition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Drug-Target Residence Time: Critical Information for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guest Commentary: Prioritizing hits based on drug-target residence time | Drug Discovery News [drugdiscoverynews.com]
- 13. Drug-target residence time: critical information for lead optimization. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
(2-Phenyl-1,3-thiazol-4-yl)methylamine Scaffolds: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The (2-Phenyl-1,3-thiazol-4-yl)methylamine scaffold and its derivatives represent a promising class of kinase inhibitors with therapeutic potential across a range of diseases, including cancer and inflammatory disorders. While specific kinase inhibition data for this compound itself is not extensively documented in publicly available literature, the broader class of phenyl-thiazole compounds has demonstrated significant activity against various kinases. This guide provides a comparative analysis of representative phenyl-thiazole kinase inhibitors against other well-established kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activity of small molecules against their target kinases is a critical measure of their therapeutic potential. The following tables summarize the in vitro potency (IC50 or Ki values) of several phenyl-thiazole-containing compounds against their respective kinase targets, alongside data for well-known, structurally distinct kinase inhibitors for comparison.
| Phenyl-Thiazole Inhibitor | Target Kinase | Inhibitor Potency (IC50/Ki) | Assay Type |
| Phenylamino pyrimidine thiazole derivative | SYK | Nanomolar Ki | Biochemical |
| 4-Phenyl-5-pyridyl-1,3-thiazole analog (Compound 10b) | p38 MAPK | Not specified, but orally active in vivo | Cell-based |
| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Ki = 8.0 nM[1] | Biochemical |
| Aurora B | Ki = 9.2 nM[1] | Biochemical | |
| Phenyl triazole derivative (Compound 19c) | TrkA | IC50 = 1.6 nM[2] | Biochemical |
| TrkB | IC50 = 12.3 nM[2] | Biochemical | |
| TrkC | IC50 = 18.4 nM[2] | Biochemical |
| Comparator Kinase Inhibitor | Target Kinase(s) | Inhibitor Potency (IC50) | Assay Type |
| Dasatinib | Abl | <1 nM[3] | Cell-free |
| Src | 0.8 nM[3] | Cell-free | |
| c-Kit | 79 nM[3] | Cell-free | |
| Staurosporine | PKC | 0.7 nM[4] | Cell-permeable |
| PKA | 7 nM[5] | Cell-free | |
| c-Fgr | 2 nM | Cell-free | |
| Phosphorylase kinase | 3 nM | Cell-free | |
| SB203580 | p38 MAPK | 0.3-0.5 μM[6] | Cell-based (THP-1 cells) |
Experimental Protocols
To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro and cell-based kinase assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibition of a purified kinase by a test compound.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., a phenyl-thiazole derivative) stock solution in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer in a 96-well plate. Include a DMSO-only control.
-
Kinase Reaction Mix: In a separate tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific peptide substrate.
-
Plate Addition: Add the kinase reaction master mix to each well of the 96-well plate containing the diluted test compound.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP (radiolabeled) to each well to start the kinase reaction. The final ATP concentration should be near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Kinase Inhibition Assay (Western Blot)
This method assesses the inhibitory effect of a compound on the phosphorylation of a target kinase within a cellular context.[8]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated form of the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated target kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of a target kinase is crucial for interpreting inhibitor effects. The following diagrams, generated using Graphviz, illustrate key kinase signaling pathways and a general experimental workflow.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Mechanism of Action of (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel therapeutic agents is critical in the ongoing battle against infectious diseases and other complex illnesses. The thiazole scaffold, a heterocyclic aromatic compound containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[1] Derivatives of 2-phenylthiazole, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide focuses on elucidating the potential mechanism of action of a specific derivative, (2-Phenyl-1,3-thiazol-4-yl)methylamine, by comparing its projected antibacterial activity with a well-established antibiotic, Ciprofloxacin.
While direct experimental data for this compound is limited in publicly available literature, extensive research on structurally similar phenylthiazole compounds strongly suggests a potent antimicrobial effect, likely mediated through the inhibition of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, making it a prime target for antibiotic development. This guide will therefore present a comparative analysis based on this hypothesized mechanism of action.
Comparative Analysis of Antimicrobial Activity
To provide a clear comparison, the following tables summarize representative quantitative data for a hypothetical 2-phenylthiazole derivative, based on published values for close analogs, and the established DNA gyrase inhibitor, Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) Against Common Bacterial Strains
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound (Representative) | 3.9[2] | >128[3] |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 |
Table 2: DNA Gyrase Inhibition and Bactericidal Activity
| Compound | DNA Gyrase IC50 (µM) | Activity Type |
| This compound (Representative) | 26.57[4] | Bactericidal[5] |
| Ciprofloxacin | ~0.1 | Bactericidal |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation of the mechanism of action of this compound and other novel compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compound and control antibiotic (Ciprofloxacin) stock solutions
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound and Ciprofloxacin in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Test compound and control antibiotic at concentrations relative to their MICs (e.g., 2x, 4x, 8x MIC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
Procedure:
-
Preparation: Add the test compound or control antibiotic at the desired concentrations to flasks containing a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB. Include a growth control flask without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl₂)
-
Test compound and control inhibitor (Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or Ciprofloxacin.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a control reaction with no inhibitor and a control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenyl-1,3-thiazole Analogs as Antifungal Agents: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-phenyl-1,3-thiazole analogs investigated for their antifungal properties. While the initial focus was on (2-Phenyl-1,3-thiazol-4-yl)methylamine analogs, a comprehensive SAR study with detailed quantitative data for this specific scaffold proved to be elusive in publicly available literature. Therefore, this guide presents a detailed analysis of a closely related and well-documented series of 2-phenylthiazole derivatives designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The data presented herein is crucial for understanding the structural requirements for potent antifungal activity and for guiding the design of novel therapeutic agents.
Quantitative Comparison of Antifungal Activity
The antifungal activity of the synthesized 2-phenylthiazole analogs was evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each analog. The results are summarized in the tables below. A lower MIC value indicates greater antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 2-Phenylthiazole Analogs with Modifications at the 4-Position of the Thiazole Ring [1]
| Compound ID | R1 Substituent | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | T. rubrum | A. fumigatus |
| Lead (SZ-C14) | - | 16 | 16 | 8 | 32 | 16 | 4 | 8 |
| A1 | H | 8 | 8 | 4 | 16 | 8 | 2 | 4 |
| A2 | Methyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| A3 | Ethyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| A4 | Phenyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of 2-Phenylthiazole Analogs with Modifications at the 4-Position of the Phenyl Ring [1]
| Compound ID | R2 Substituent | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | T. rubrum | A. fumigatus |
| B1 | Methyl | 4 | 4 | 2 | 8 | 4 | 1 | 2 |
| B2 | Ethyl | 2 | 2 | 1 | 4 | 2 | 0.5 | 1 |
| B3 | n-Propyl | 1 | 1 | 0.5 | 2 | 1 | 0.25 | 0.5 |
| B4 | Isopropyl | 2 | 2 | 1 | 4 | 2 | 0.5 | 1 |
| B5 | n-Butyl | 0.5 | 0.5 | 0.25 | 1 | 0.5 | 0.125 | 0.25 |
| B6 | Isobutyl | 1 | 1 | 0.5 | 2 | 1 | 0.25 | 0.5 |
| B7 | sec-Butyl | 1 | 1 | 0.5 | 2 | 1 | 0.25 | 0.5 |
| B8 | tert-Butyl | 2 | 2 | 1 | 4 | 2 | 0.5 | 1 |
| B9 | n-Pentyl | 0.25 | 0.25 | 0.125 | 0.5 | 0.25 | 0.0625 | 0.125 |
| B10 | Isopentyl | 0.5 | 0.5 | 0.25 | 1 | 0.5 | 0.125 | 0.25 |
| B11 | Neopentyl | 1 | 1 | 0.5 | 2 | 1 | 0.25 | 0.5 |
| B12 | n-Hexyl | 0.5 | 0.5 | 0.25 | 1 | 0.5 | 0.125 | 0.25 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals key structural features that govern the antifungal activity of these 2-phenylthiazole analogs:
-
Substitution at the 4-position of the thiazole ring is detrimental to activity. As seen in Table 1, the unsubstituted analog A1 (R1 = H) showed improved antifungal activity compared to the lead compound. In contrast, the introduction of even small alkyl groups (methyl, ethyl) or a phenyl group at this position led to a significant loss of activity.[1] This suggests that this position is sterically sensitive and that a hydrogen atom is optimal for interaction with the target enzyme.
-
Hydrophobic substituents at the 4-position of the phenyl ring enhance antifungal activity. The second round of optimization focused on this position (Table 2). A clear trend was observed where increasing the length and hydrophobicity of the alkyl substituent at the R2 position generally led to increased antifungal potency.[1]
-
A linear alkyl chain of optimal length at the 4-position of the phenyl ring is crucial for maximal activity. The activity increased with the elongation of the linear alkyl chain, peaking with the n-pentyl group in compound B9 .[1] Shorter chains (methyl, ethyl, propyl, butyl) were less potent, and a longer chain (n-hexyl, B12 ) did not further improve activity.
-
Branched alkyl chains at the 4-position of the phenyl ring are less favorable than linear chains of similar size. For instance, the isopropyl (B4 ), isobutyl (B6 ), sec-butyl (B7 ), and tert-butyl (B8 ) analogs were less active than their corresponding linear counterparts. This indicates that the binding pocket likely has a narrow, hydrophobic channel that best accommodates a linear alkyl chain.
Experimental Protocols
General Synthesis of 2-Phenylthiazole Analogs:
The synthesis of the target 2-phenylthiazole derivatives was accomplished through a multi-step process. A key step involves the Hantzsch thiazole synthesis, where a substituted thiobenzamide is reacted with an α-haloketone. Subsequent modifications at the phenyl and thiazole rings were performed to generate the library of analogs.
Antifungal Susceptibility Testing (MIC Determination):
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions were then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound at which there was no visible growth of the microorganism.
Visualizing the Structure-Activity Relationship
The logical flow of the structure-activity relationship study can be visualized as follows:
Caption: Flowchart of the Structure-Activity Relationship Study.
Signaling Pathway Context: Inhibition of Fungal Ergosterol Biosynthesis
The target of these 2-phenylthiazole analogs, lanosterol 14α-demethylase (CYP51), is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.
Caption: Mechanism of Action via Ergosterol Biosynthesis Inhibition.
Disclaimer: The information provided in this guide is for research and informational purposes only and is based on the cited scientific literature. It is not intended as a substitute for professional scientific or medical advice.
References
Comparing the efficacy of different (2-Phenyl-1,3-thiazol-4-yl)methylamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail different synthetic pathways, presenting quantitative data, experimental protocols, and visual representations of the workflows to aid researchers in selecting the most efficacious method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a phenyl-substituted thiazole ring with a methylamine group, is a scaffold found in compounds with potential antimicrobial, antioxidant, and anticancer properties. The efficient synthesis of this amine is therefore of significant interest. This guide explores and compares several multi-step synthetic routes, primarily revolving around the initial formation of the 2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the elaboration of the 4-position to introduce the methylamine functionality.
Comparison of Synthetic Methods
Three primary synthetic pathways for this compound have been identified and analyzed. These routes start from different precursors at the 4-position of the thiazole ring: a chloromethyl group, a carbaldehyde, or a carbonitrile. Each pathway presents distinct advantages and disadvantages in terms of reaction conditions, yields, and reagent availability.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material for Amination | Key Transformation | Reagents | Typical Yield (%) | Reaction Time (h) | Purity (%) | Key Considerations |
| Method 1: Gabriel Synthesis | 4-(Chloromethyl)-2-phenylthiazole | Gabriel Phthalimide Synthesis | 1. Potassium Phthalimide2. Hydrazine | ~70-85 | 8-12 | >95 | Avoids over-alkylation, providing a clean product. Requires a two-step process for amination. |
| Method 2: Reductive Amination | 2-Phenylthiazole-4-carbaldehyde | Reductive Amination | NH₃, H₂, Raney Ni or NaBH₃CN | ~60-80 | 4-24 | >95 | One-pot procedure for amination. Requires handling of gaseous ammonia and a catalyst or a specific reducing agent. |
| Method 3: Nitrile Reduction | 2-Phenylthiazole-4-carbonitrile | Catalytic Hydrogenation | H₂, Pd/C or LiAlH₄ | ~65-90 | 6-18 | >95 | High yielding. Requires high-pressure hydrogenation equipment or the use of a strong, moisture-sensitive reducing agent. |
| Method 4: Hofmann Rearrangement | 2-Phenylthiazole-4-carboxamide | Hofmann Rearrangement | Br₂, NaOH | ~40-60 | 2-4 | ~90 | One-pot reaction with a shorter carbon chain in the product. Can have lower yields and potential side reactions. |
Experimental Protocols and Workflows
Detailed experimental procedures for the key steps in each synthetic pathway are provided below. These protocols are based on established chemical literature and are intended to serve as a guide for laboratory synthesis.
Method 1: Gabriel Synthesis from 4-(Chloromethyl)-2-phenylthiazole
This method offers a classic and reliable way to introduce a primary amine, effectively preventing the formation of secondary and tertiary amine byproducts.
Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole
This intermediate is typically prepared via the Hantzsch thiazole synthesis from thiobenzamide and 1,3-dichloroacetone.
Step 2: Gabriel Synthesis of this compound
-
Protocol: 4-(Chloromethyl)-2-phenylthiazole is reacted with potassium phthalimide in a suitable solvent like DMF. The resulting N-substituted phthalimide is then cleaved, typically using hydrazine hydrate, to release the desired primary amine.[1][2][3][4][5]
Method 2: Reductive Amination of 2-Phenylthiazole-4-carbaldehyde
This one-pot method is an efficient way to convert an aldehyde directly to an amine.
Step 1: Synthesis of 2-Phenylthiazole-4-carbaldehyde
This aldehyde can be synthesized by the reaction of thiobenzamide with 3-bromo-2-oxopropanal.
Step 2: Reductive Amination
-
Protocol: 2-Phenylthiazole-4-carbaldehyde is dissolved in a solvent like methanol saturated with ammonia. The resulting imine is then reduced in situ using a reducing agent such as sodium borohydride or through catalytic hydrogenation with Raney Nickel.[6][7]
Method 3: Reduction of 2-Phenylthiazole-4-carbonitrile
The reduction of a nitrile is a common and effective method for the synthesis of primary amines.
Step 1: Synthesis of 2-Phenylthiazole-4-carbonitrile
This intermediate can be prepared from thiobenzamide and 3-bromo-2-oxopropionitrile.
Step 2: Nitrile Reduction
-
Protocol: 2-Phenylthiazole-4-carbonitrile is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, or through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. orientjchem.org [orientjchem.org]
Comparative Guide to Analytical Methods for (2-Phenyl-1,3-thiazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines typical performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.
Method Comparison
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis, purity assessment, and quantification of analytes with a UV chromophore at relatively high concentrations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis where trace-level detection is required, and for complex matrices where interferences are a concern.[1]
Below is a summary of typical performance data for each method, based on the analysis of structurally similar aromatic amines and phenylethylamine derivatives.
Table 1: Comparative Performance of Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 50 ng/mL[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.5 ng/mL[2] |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~1.0 ng/mL[2] |
| Specificity | Moderate to High | Very High |
| Cost | Low | High |
| Throughput | High | Medium |
Experimental Workflows and Validation
A generalized workflow for the analysis of this compound and the key parameters for method validation are illustrated below.
References
A Head-to-Head Comparison of Thiazole-Based Enzyme Inhibitors: Dasatinib, Ritonavir, and Meloxicam
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its versatile structure allows for interactions with various enzyme active sites, leading to the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of three prominent FDA-approved, thiazole-containing enzyme inhibitors: Dasatinib, a multi-kinase inhibitor for cancer therapy; Ritonavir, an HIV protease inhibitor for antiviral therapy; and Meloxicam, a preferential COX-2 inhibitor for anti-inflammatory therapy.
This comparison focuses on their target enzymes, inhibitory potency, selectivity, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to support the presented data and facilitate reproducible research.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50 and Kᵢ values) of Dasatinib, Ritonavir, and Meloxicam against their primary enzyme targets.
| Inhibitor | Primary Target(s) | IC50 | Kᵢ | Notes |
| Dasatinib | Abl Kinase | <1 nM | - | Potent inhibitor of both wild-type and some imatinib-resistant Bcr-Abl mutants.[3] |
| Src Kinase | 0.8 nM | <1 nM | Also potently inhibits other Src family kinases (Lck, Fyn, Yes).[3] | |
| Ritonavir | HIV-1 Protease | 13.7 µM | 0.015 nM | Also a potent inhibitor of cytochrome P450 3A4 (CYP3A4), leading to its use as a pharmacokinetic enhancer.[2][4] |
| Meloxicam | COX-2 | 150 nM | - | Preferentially inhibits COX-2 over COX-1.[5] |
IC50 (Half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Values can vary depending on assay conditions.
Selectivity Profiles
Selectivity is a critical parameter for enzyme inhibitors, as it relates to the potential for off-target effects.
Dasatinib Kinase Selectivity:
Dasatinib is a multi-targeted kinase inhibitor. While highly potent against Abl and Src kinases, it also inhibits a broader range of kinases at higher concentrations.[6]
| Kinase | IC50 (nM) |
| Abl | <1 |
| Src | 0.8 |
| c-Kit | 79 |
| PDGFRβ | <30 |
| Ephrin A Receptor | <30 |
Ritonavir Protease Selectivity:
Ritonavir is highly selective for HIV-1 protease. While it can inhibit other proteases at much higher concentrations, its clinical efficacy is derived from its potent inhibition of the viral enzyme. It is also a potent inhibitor of the metabolic enzyme CYP3A4.[4]
| Enzyme | Kᵢ / IC50 |
| HIV-1 Protease | Kᵢ: 19 nM |
| CYP3A4 | IC50: 4.2 µM (tolbutamide hydroxylation) |
Meloxicam COX Isoform Selectivity:
Meloxicam is a preferential inhibitor of COX-2, the inducible isoform of cyclooxygenase associated with inflammation. It exhibits weaker inhibition of COX-1, the constitutive isoform involved in gastric protection and platelet aggregation, which contributes to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]
| Enzyme | IC50 | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | 990 nM | ~6.6 |
| COX-2 | 150 nM |
Signaling Pathways and Mechanism of Action
Dasatinib: Inhibition of Bcr-Abl Kinase Signaling in CML
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[9][10] This oncoprotein drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[11] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and blocking the phosphorylation of downstream substrates, which leads to apoptosis of cancer cells.[12]
Ritonavir: Inhibition of HIV Protease in the Viral Replication Cycle
HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus (HIV).[13][14] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins.[13] This cleavage is a critical step in the maturation of new, infectious virions.[15] Ritonavir is a competitive inhibitor that binds to the active site of HIV-1 protease, preventing the processing of viral polyproteins and resulting in the production of immature, non-infectious viral particles.[16]
Meloxicam: Inhibition of the COX-2 Pathway in Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17] COX-2 is inducibly expressed at sites of inflammation. The prostaglandin E2 (PGE2) produced by COX-2 activates various downstream signaling pathways that contribute to the inflammatory response. Meloxicam preferentially inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[8]
Experimental Protocols
Detailed methodologies for the in vitro determination of IC50 values for each inhibitor are provided below. These protocols are generalized from common laboratory practices and assay kits.
Protocol 1: Dasatinib IC50 Determination against Abl Kinase (Cell-Based Assay)
This protocol describes a cell-based assay to measure the inhibition of Bcr-Abl phosphorylation by Dasatinib.
1. Materials and Reagents:
-
Human CML cell line expressing Bcr-Abl (e.g., K562).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Dasatinib stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Primary antibodies (anti-phospho-CrkL, anti-total-CrkL).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
96-well cell culture plates.
2. Experimental Workflow:
3. Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach.
-
Compound Preparation: Prepare serial dilutions of Dasatinib in cell culture medium.
-
Inhibitor Treatment: Treat the cells with the Dasatinib dilutions for 2-4 hours at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated CrkL (a direct Bcr-Abl substrate) and total CrkL.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated CrkL signal to the total CrkL signal. Plot the percentage of inhibition versus the log of Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Protocol 2: Ritonavir IC50 Determination against HIV-1 Protease (FRET-Based Assay)
This protocol outlines a fluorometric in vitro assay using Förster Resonance Energy Transfer (FRET) to measure HIV-1 protease inhibition.[1]
1. Materials and Reagents:
-
Recombinant HIV-1 Protease.
-
FRET-based HIV-1 protease substrate.
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, pH 4.7).[1]
-
Ritonavir stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Experimental Workflow:
3. Procedure:
-
Reagent Preparation: Prepare working solutions of HIV-1 protease, FRET substrate, and serial dilutions of Ritonavir in assay buffer.
-
Assay Setup: In a 96-well black microplate, add the HIV-1 protease and Ritonavir dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each Ritonavir concentration relative to the no-inhibitor control. Plot the percentage of inhibition versus the log of Ritonavir concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Protocol 3: Meloxicam IC50 Determination against COX-2 (Fluorometric Assay)
This protocol details a fluorometric assay to screen for COX-2 inhibitors.[8]
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (in DMSO).
-
COX Cofactor (in DMSO).
-
Arachidonic Acid (substrate).
-
Meloxicam stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
2. Experimental Workflow:
3. Procedure:
-
Reagent Preparation: Prepare serial dilutions of Meloxicam. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Setup: Add the Meloxicam dilutions to a 96-well black microplate. Add the Reaction Mix to all wells. Include controls for 100% enzyme activity (no inhibitor) and a known inhibitor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percentage of inhibition for each Meloxicam concentration. Plot the percentage of inhibition versus the log of Meloxicam concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
- 10. Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a compound recognized for its applications in pharmaceutical research.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach, treating it as hazardous waste, is essential. This guidance is based on the general properties of thiazole and amine compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Thiazole derivatives may be flammable and toxic, while amines can be harmful and corrosive.[2][3]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or dust.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Proper Identification: The waste must be clearly identified as "this compound". Do not use abbreviations.[5]
-
Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions.[6][7] Specifically, do not mix with acids or oxidizing agents.[6]
Step 2: Containerization and Labeling
-
Container Selection: Use a dedicated, leak-proof container made of a material compatible with amines and thiazoles.[5][6]
-
Labeling: The container must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Flammable").[2] Include the date when the waste was first added.[2]
Step 3: Storage
-
Location: Store the waste container in a designated satellite accumulation area.[2]
-
Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials.[6] Secondary containment is recommended to mitigate spills.[2]
Step 4: Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][8]
-
Licensed Disposal Service: The ultimate disposal of this compound should be managed by a licensed professional waste disposal service.[6][9] This may involve incineration or other approved chemical destruction methods.[9]
-
Regulatory Compliance: Ensure all disposal activities are documented and adhere to all relevant regulations.[6]
Spill Management
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. If the substance is flammable, eliminate all ignition sources.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[2] Do not use combustible materials such as paper towels for the main spill.[2]
-
Cleanup: Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[2]
Quantitative Data Summary
| Hazard Category | Potential Classification | Precautionary Measures |
| Physical Hazards | Flammable Liquid (Assumed) | Keep away from heat, sparks, and open flames. Keep container tightly closed.[2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area.[3][10][11] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves.[3][10][11] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection.[3][10][11] | |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not dispose of in drains or sewers.[6][10] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the decision-making process in case of a spill.
Caption: Disposal workflow for this compound.
Caption: Spill management workflow for this compound.
References
- 1. Cas 165736-03-8,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
